GSK932121
Description
Properties
CAS No. |
958457-44-8 |
|---|---|
Molecular Formula |
C20H15ClF3NO4 |
Molecular Weight |
425.8 g/mol |
IUPAC Name |
5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one |
InChI |
InChI=1S/C20H15ClF3NO4/c1-11-18(21)19(27)17(16(10-26)25-11)12-2-4-13(5-3-12)28-14-6-8-15(9-7-14)29-20(22,23)24/h2-9,26H,10H2,1H3,(H,25,27) |
InChI Key |
QGQFNQWZHHSZIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(N1)CO)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)Cl |
Appearance |
Solid powder |
Other CAS No. |
958457-44-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK 932121; GSK-932121; GSK932121; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK932121
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK932121 is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), two members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. By inhibiting the catalytic activity of tankyrases, this compound modulates the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer. The primary mechanism of action of this compound is the stabilization of Axin, a key scaffold protein in the β-catenin destruction complex. This stabilization enhances the degradation of β-catenin, leading to the downregulation of Wnt target gene expression and subsequent inhibition of cancer cell growth. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes.
Core Mechanism of Action: Inhibition of Tankyrase and Stabilization of the β-Catenin Destruction Complex
The canonical Wnt signaling pathway is tightly regulated to control cell proliferation, differentiation, and fate. In the absence of a Wnt ligand, a multi-protein "destruction complex" targets the transcriptional co-activator β-catenin for proteasomal degradation. This complex is composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1α (CK1α).
Tankyrase-1 and -2 play a crucial role in the turnover of Axin proteins (Axin1 and Axin2).[1] Tankyrases PARylate (poly-ADP-ribosylate) Axin, marking it for ubiquitination and subsequent degradation by the proteasome. This degradation of Axin leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes, many of which are implicated in cancer progression.
This compound exerts its therapeutic effect by directly inhibiting the PARP activity of TNKS1 and TNKS2. This inhibition prevents the PARylation of Axin, leading to its stabilization and accumulation. The increased levels of Axin promote the assembly and activity of the β-catenin destruction complex, which in turn enhances the phosphorylation and subsequent ubiquitination and degradation of β-catenin.[1] The resulting decrease in nuclear β-catenin leads to the suppression of Wnt target gene expression and a reduction in cancer cell proliferation.
Quantitative Data
The following tables summarize the in vitro potency and cellular activity of tankyrase inhibitors, including compounds structurally related to this compound, for which more extensive public data is available. This data provides a quantitative basis for understanding the efficacy of targeting tankyrases.
Table 1: In Vitro Biochemical Potency of Tankyrase Inhibitors
| Compound | Target | IC50 (nM) |
| Tankyrase-IN-2 | TNKS1 | 10 |
| TNKS2 | 7 | |
| Olaparib | TNKS2 | 5.2 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. Data for closely related and well-characterized tankyrase inhibitors are presented here to illustrate the typical potency of this class of compounds.
Table 2: In Vitro Cellular Activity of Tankyrase Inhibitors (Growth Inhibition)
| Cell Line | Cancer Type | GI50 (µM) |
| COLO 205 | Colon Cancer | < 0.01 |
| MALME-3M | Melanoma | 0.23 |
| M14 | Melanoma | 0.48 |
| SK-MEL-5 | Melanoma | 0.5 |
| UACC-257 | Melanoma | 0.32 |
| MDA-MB-435 | Breast Cancer | 0.26 |
| MDA-N | Breast Cancer | 0.28 |
| A549 | Lung Cancer | 5.43 ± 1.99 |
| HT29 | Colon Cancer | 6.95 ± 0.4 |
| MGC803 | Gastric Cancer | 7.62 ± 1.31 |
Note: GI50 values represent the concentration of the compound that causes 50% inhibition of cell growth.[2][3] The data presented is for representative tankyrase inhibitors and demonstrates their anti-proliferative effects in various cancer cell lines.
Signaling and Experimental Workflow Diagrams
Wnt/β-Catenin Signaling Pathway and the Role of this compound
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Western Blot for β-catenin and Axin Levels
Caption: Western Blot workflow to assess this compound's effect on protein levels.
Experimental Workflow: Co-Immunoprecipitation of the Axin Complex
Caption: Co-Immunoprecipitation workflow to study the Axin protein complex.
Detailed Experimental Protocols
Western Blotting for β-catenin and Axin Stabilization
This protocol details the procedure to assess changes in the protein levels of β-catenin and Axin in response to this compound treatment.
Materials:
-
Cancer cell lines (e.g., SW480, DLD-1)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-Axin1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH).
Co-Immunoprecipitation (Co-IP) to Analyze the Axin Destruction Complex
This protocol is designed to investigate the protein-protein interactions within the Axin-containing destruction complex following treatment with this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
This compound
-
Non-denaturing lysis buffer (e.g., Triton X-100 based)
-
Anti-Axin antibody for immunoprecipitation
-
Control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-Axin, anti-GSK3β, anti-β-catenin)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-Axin antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer (e.g., low pH glycine buffer or Laemmli buffer).
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting as described in Protocol 4.1, probing for Axin, GSK3β, and β-catenin to determine if the complex composition is altered by this compound treatment.[4][5][6]
Wnt/β-catenin Reporter Gene Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other reporter cell line)
-
TOPFlash/FOPFlash reporter plasmids (or a stable reporter cell line)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Wnt3a conditioned media (optional, for pathway stimulation)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Transfection: Co-transfect cells with the TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) and Renilla luciferase plasmids.
-
Treatment: After 24 hours, treat the cells with a dose range of this compound. In some experiments, cells can be co-treated with Wnt3a conditioned media to stimulate the pathway.
-
Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the TOPFlash/FOPFlash ratio upon this compound treatment indicates inhibition of Wnt/β-catenin signaling.[7]
Conclusion
This compound represents a targeted therapeutic strategy aimed at the inhibition of Tankyrase-1 and -2. Its mechanism of action is centered on the stabilization of Axin, a critical negative regulator of the Wnt/β-catenin signaling pathway. By preventing Axin degradation, this compound enhances the activity of the β-catenin destruction complex, leading to reduced levels of nuclear β-catenin and the downregulation of oncogenic Wnt target genes. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation and development of this compound and other tankyrase inhibitors as potential cancer therapeutics.
References
- 1. embopress.org [embopress.org]
- 2. Induction of growth inhibition and G1 arrest in human cancer cell lines by relatively low-toxic diamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Domains of Axin Involved in Protein–Protein Interactions, Wnt Pathway Inhibition, and Intracellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. A novel GSK3-regulated APC:Axin interaction regulates Wnt signaling by driving a catalytic cycle of efficient βcatenin destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GSK932121: A Cytochrome bc1 Complex Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK932121 is a potent 4(1H)-pyridone derivative that acts as a selective inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. Developed as a promising antimalarial agent, its progression was halted in a Phase 1 clinical trial due to observed cardiotoxicity. This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available quantitative data, and the experimental approaches used in its evaluation. A key finding is that this compound, unlike many other cytochrome bc1 inhibitors that target the ubiquinol oxidation (Qo) site, binds to the ubiquinone reduction (Qi) site. This alternative binding mechanism is believed to be linked to its cardiotoxic effects, offering crucial insights for the future design of safer and more effective inhibitors targeting the cytochrome bc1 complex.
Introduction
The cytochrome bc1 complex is a critical enzyme in the mitochondrial electron transport chain, responsible for transferring electrons from ubiquinol to cytochrome c and contributing to the generation of the proton gradient that drives ATP synthesis. Its essential role in cellular respiration has made it a validated target for the development of antimicrobial and antiparasitic drugs. This compound emerged from a drug discovery program aimed at identifying novel antimalarial agents with activity against drug-resistant strains of Plasmodium falciparum.
Mechanism of Action
This compound exerts its inhibitory effect on the cytochrome bc1 complex through a distinct mechanism. Unlike many well-characterized inhibitors such as atovaquone, which bind to the Qo site, crystallographic studies have revealed that this compound and its analogue, GW844520, bind to the Qi site of the complex.[1][2] This specific interaction at the ubiquinone reduction site disrupts the electron flow within the complex, leading to the collapse of the mitochondrial membrane potential and subsequent parasite death. The binding to the Qi site is thought to be the underlying cause of the cardiotoxicity observed in early clinical development, highlighting a critical structure-activity relationship for this class of inhibitors.[1][2]
Quantitative Data
The inhibitory potency of this compound has been evaluated against various strains of P. falciparum and in biochemical assays using the bovine cytochrome bc1 complex. The available data is summarized in the table below.
| Target | Strain/Assay | IC50 (nM) | Reference |
| Plasmodium falciparum | 3D7 (drug-sensitive) | 0.6 | [3] |
| Plasmodium falciparum | K1 (multidrug-resistant) | 1.2 | [3] |
| Plasmodium falciparum | W2 (chloroquine-resistant) | 0.8 | [3] |
| Bovine cytochrome bc1 | Enzymatic assay | 140 | [3] |
Experimental Protocols
While specific, detailed protocols for the assays performed on this compound are not publicly available, this section outlines the general methodologies commonly employed for evaluating cytochrome bc1 inhibitors.
In Vitro Antimalarial Activity Assay (General Protocol)
The half-maximal inhibitory concentration (IC50) of antimalarial compounds against P. falciparum is typically determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: Asexual erythrocytic stages of P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Drug Dilution: this compound is serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.
-
Assay Plate Preparation: The diluted compound is added to 96-well plates.
-
Parasite Inoculation: Synchronized ring-stage parasites are added to the wells to a final parasitemia of ~0.5% and a hematocrit of 2%.
-
Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA dye SYBR Green I is then added to each well.
-
Fluorescence Reading: The plates are incubated in the dark at room temperature for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the number of parasites. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cytochrome bc1 Enzymatic Assay (General Protocol)
The inhibitory activity of compounds against the cytochrome bc1 complex can be measured by monitoring the ubiquinol-cytochrome c reductase activity.
-
Enzyme Source: Purified cytochrome bc1 complex from a source such as bovine heart mitochondria is used.
-
Reaction Buffer: A suitable buffer (e.g., Tris-HCl or phosphate buffer) at a specific pH (typically around 7.4) is prepared.
-
Substrates: The reaction mixture contains cytochrome c (oxidized) and a ubiquinol analogue (e.g., decylubiquinol) as the electron donor.
-
Inhibitor Addition: this compound is pre-incubated with the enzyme at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the ubiquinol substrate.
-
Spectrophotometric Monitoring: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Data Analysis: The initial rate of the reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.
Visualizations
Signaling Pathway Inhibition
The following diagram illustrates the inhibition of the mitochondrial electron transport chain by this compound at the Qi site of the cytochrome bc1 complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical drug metabolism and pharmacokinetic evaluation of GW844520, a novel anti-malarial mitochondrial electron transport inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK932121: A Technical Guide to its Binding at the Qi Site of Cytochrome bc1
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK932121 is a potent inhibitor of the cytochrome bc1 complex (Complex III), a critical component of the mitochondrial electron transport chain. This document provides an in-depth technical overview of the binding of this compound to the Qi site of cytochrome bc1. It includes a compilation of quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers engaged in the study of mitochondrial inhibitors and the development of novel therapeutics targeting the cytochrome bc1 complex.
Introduction
The cytochrome bc1 complex plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane. This bioenergetic function is essential for ATP synthesis. The complex possesses two distinct quinone-binding sites: the Qo (quinol oxidation) site and the Qi (quinone reduction) site. This compound is a member of a class of inhibitors that specifically target the Qi site, leading to the disruption of the Q-cycle and subsequent inhibition of mitochondrial respiration. This inhibitory action has been explored for its therapeutic potential, particularly in the context of parasitic diseases where the mitochondrial function is a validated drug target.
Quantitative Binding Data
The inhibitory potency of this compound against the cytochrome bc1 complex has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the efficacy of an inhibitor. The following table summarizes the available IC50 data for this compound against cytochrome bc1 from different species.
| Target Species | Enzyme | IC50 (nM) | Reference |
| Plasmodium falciparum | Cytochrome bc1 | 2.3 | [1] |
| Bovine | Cytochrome bc1 | 680 | [1] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation and replication of binding data. The following sections describe generalized protocols for the key experiments used to characterize the interaction of this compound with the cytochrome bc1 complex.
Cytochrome bc1 Inhibition Assay (Ubiquinol-Cytochrome c Reductase Activity)
This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c, which is dependent on the oxidation of a ubiquinol substrate. The inhibition of this activity by this compound is used to determine its IC50 value.
Materials:
-
Purified cytochrome bc1 complex (e.g., from bovine heart mitochondria or recombinant expression)
-
Cytochrome c (from equine heart)
-
Ubiquinol substrate (e.g., decylubiquinol (DBH2) or 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzoquinol (Q0C10BrH2))
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 0.01% n-dodecyl-β-D-maltoside (β-DDM)
-
This compound stock solution (in DMSO)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, cytochrome c (e.g., 80 µM), and the ubiquinol substrate (e.g., 5 µM Q0C10BrH2).
-
Prepare serial dilutions of this compound in DMSO. Add a small volume of the diluted inhibitor or DMSO (for the control) to the reaction mixture.
-
Pre-incubate the reaction mixture with the inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a small amount of purified cytochrome bc1 complex (e.g., to a final concentration of 0.1 µM).
-
Immediately monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.
-
Calculate the initial rate of reaction from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathway
The following diagram illustrates the central role of the cytochrome bc1 complex in the mitochondrial electron transport chain and the mechanism of inhibition by this compound.
Caption: Inhibition of Cytochrome bc1 by this compound.
Experimental Workflow
The following diagram outlines the key steps in a typical biochemical assay to determine the inhibitory activity of this compound on the cytochrome bc1 complex.
Caption: Workflow for Cytochrome bc1 Inhibition Assay.
Conclusion
This compound is a well-characterized inhibitor of the cytochrome bc1 complex, binding specifically to the Qi site. The quantitative data demonstrate its potent activity, particularly against the parasitic enzyme. The methodologies outlined in this guide provide a framework for the continued investigation of this and similar compounds. The provided visualizations offer a clear conceptual understanding of the mechanism of action and the experimental approaches used in its characterization. This technical guide serves as a valuable resource for researchers in the field of mitochondrial bioenergetics and drug discovery.
References
GSK932121: A 4(1H)-Pyridone Antimalarial Targeting the Cytochrome bc1 Complex
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK932121 is a potent 4(1H)-pyridone derivative that emerged from a medicinal chemistry program aimed at developing novel antimalarial agents. It exerts its parasiticidal activity through the selective inhibition of the Plasmodium falciparum cytochrome bc1 (complex III) of the mitochondrial electron transport chain. Notably, this compound binds to the ubiquinone reduction (Qi) site of cytochrome b, a distinct mechanism from the well-established Qo site inhibitor, atovaquone. This difference in binding mode results in a lack of cross-resistance with atovaquone-resistant strains of P. falciparum. Despite its promising preclinical profile, the clinical development of this compound was halted due to a narrow therapeutic index identified during safety studies with a phosphate prodrug. This guide provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, and details the experimental protocols relevant to its evaluation. While specific quantitative preclinical data for this compound is not publicly available, this document serves as a valuable resource by summarizing the known qualitative information and providing the methodological framework for assessing similar compounds.
Introduction
The persistent global health threat posed by malaria, exacerbated by the emergence of drug-resistant parasite strains, necessitates the continuous discovery and development of novel antimalarials with unique mechanisms of action. The 4(1H)-pyridone chemical scaffold has been a subject of interest in antimalarial research, leading to the identification of potent inhibitors of the parasite's mitochondrial electron transport chain. This compound was a promising candidate from this class of compounds, demonstrating significant in vitro and in vivo activity against Plasmodium falciparum.
Mechanism of Action
This compound targets the cytochrome bc1 complex, a critical enzyme in the mitochondrial respiratory chain responsible for generating the mitochondrial membrane potential required for ATP synthesis. Unlike atovaquone, which inhibits the ubiquinol oxidation (Qo) site, this compound selectively binds to the ubiquinone reduction (Qi) site on the cytochrome b subunit.[1][2][3] This inhibition disrupts the electron flow, leading to the collapse of the mitochondrial membrane potential and subsequent parasite death. The unique binding site of this compound is a key feature, as it allows the compound to retain activity against atovaquone-resistant parasites.
Quantitative Data
Despite extensive literature searches, specific quantitative data for this compound regarding its in vitro activity, in vivo efficacy, pharmacokinetics, and cytotoxicity are not publicly available. The development of the compound was terminated at a preclinical stage, and detailed data from these studies have not been published. The following tables are structured to present such data, but are populated with placeholder information to indicate the type of data that would be relevant for a comprehensive evaluation.
Table 1: In Vitro Antimalarial Activity of this compound
| P. falciparum Strain | IC₅₀ (nM) | Reference |
| 3D7 (drug-sensitive) | Data not available | - |
| K1 (chloroquine-resistant) | Data not available | - |
| W2 (chloroquine-resistant) | Data not available | - |
| Atovaquone-resistant | Data not available | - |
Table 2: In Vivo Efficacy of this compound in a Murine Malaria Model (P. berghei)
| Administration Route | Dose (mg/kg) | Efficacy (ED₉₀) | Reference |
| Oral | Data not available | Data not available | - |
| Intraperitoneal | Data not available | Data not available | - |
Table 3: Pharmacokinetic Profile of this compound in Mice (Oral Administration)
| Parameter | Value | Units | Reference |
| Cₘₐₓ | Data not available | ng/mL | - |
| Tₘₐₓ | Data not available | h | - |
| AUC | Data not available | ng·h/mL | - |
| T₁/₂ | Data not available | h | - |
Table 4: Cytotoxicity Profile of this compound
| Cell Line | CC₅₀ (µM) | Therapeutic Index (CC₅₀ / IC₅₀) | Reference |
| HepG2 (human liver) | Data not available | Data not available | - |
| HEK293 (human kidney) | Data not available | Data not available | - |
| Other mammalian cells | Data not available | Data not available | - |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of antimalarial compounds like this compound.
In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Assay
This assay is a widely used method for determining the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7, K1 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin)
-
96-well microplates
-
Test compound (this compound) and control drugs (e.g., chloroquine, artemisinin)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.
-
Add a synchronized ring-stage parasite culture (typically 0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Testing: 4-Day Suppressive Test in a Murine Model
This standard assay evaluates the in vivo activity of a compound against a rodent malaria parasite, typically Plasmodium berghei.
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Female BALB/c mice (or other suitable strain)
-
Test compound (this compound) and vehicle control
-
Standard antimalarial drug (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intravenously or intraperitoneally with P. berghei-infected red blood cells on Day 0.
-
Administer the test compound and controls (vehicle and standard drug) to groups of mice daily for four consecutive days (Day 0 to Day 3).
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the parasitemia by microscopic examination.
-
Calculate the percentage of parasite growth inhibition for each treatment group relative to the vehicle control group.
-
Determine the effective dose that inhibits parasite growth by 90% (ED₉₀) by dose-response analysis.
Cytochrome bc1 Complex Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the cytochrome bc1 complex.
Materials:
-
Isolated mitochondrial fractions from P. falciparum and a mammalian source (for selectivity assessment)
-
Substrate (e.g., decylubiquinol)
-
Electron acceptor (e.g., cytochrome c)
-
Spectrophotometer
-
Test compound (this compound)
Procedure:
-
Incubate the isolated mitochondrial fractions with various concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reduction of cytochrome c over time by measuring the change in absorbance at a specific wavelength (e.g., 550 nm).
-
Calculate the initial rate of reaction for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the log of the compound concentration.
Conclusion
This compound represents a significant effort in the development of 4(1H)-pyridone antimalarials with a novel mechanism of action targeting the Qi site of the P. falciparum cytochrome bc1 complex. This mechanism provides a clear advantage in overcoming resistance to existing Qo site inhibitors like atovaquone. Although its progression was halted due to safety concerns, the knowledge gained from the this compound program, particularly regarding its unique target engagement, remains highly valuable for the future design and development of safer and more effective antimalarial drugs within this chemical class. Further disclosure of the specific preclinical data for this compound would be of great benefit to the malaria research community, providing crucial structure-activity and structure-toxicity relationship insights.
References
- 1. Exploration of 4(1H)-pyridones as a novel family of potent antimalarial inhibitors of the plasmodial cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
GSK932121: A Technical Guide for Plasmodium falciparum Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GSK932121, a potent antimalarial agent, and its relevance to Plasmodium falciparum research. This document details its mechanism of action, available quantitative data, and relevant experimental protocols, offering valuable insights for researchers in the field of antimalarial drug development.
Core Compound Information
This compound is a 4(1H)-pyridone derivative that has demonstrated significant activity against Plasmodium falciparum both in vitro and in vivo.[1] It belongs to a class of compounds that target the parasite's mitochondrial function, a critical pathway for its survival. Although promising, the clinical development of this compound was halted due to off-target cardiotoxicity observed in Phase I clinical trials.[2][3][4] This underscores the importance of selectivity in drug design when targeting pathways with homologs in the human host.
Quantitative Data
| Compound Class | P. falciparum Strain(s) | IC50 | Reference |
| 4(1H)-pyridone-benzylthiophenyl derivative | PfNF54 | 0.05 µM | [5] |
| 4(1H)-pyridone-benzylthiophenyl derivative | PfK1 | 0.04 µM | [5] |
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
This compound exerts its antimalarial effect by selectively inhibiting the mitochondrial electron transport chain (ETC) of P. falciparum at the level of the cytochrome bc1 complex (Complex III).[1] Specifically, crystallographic studies have revealed that this compound binds to the quinone reduction site (Qi) of the cytochrome b subunit.[2][3][6]
The P. falciparum mitochondrial ETC is essential for pyrimidine biosynthesis, making it a vulnerable target for antimalarial drugs.[3] Inhibition of the cytochrome bc1 complex disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death.[7][8]
The binding of this compound to the Qi site is a distinct mechanism compared to other cytochrome bc1 inhibitors like atovaquone, which binds to the quinol oxidation site (Qo).[3] This difference in binding site explains why 4(1H)-pyridones can overcome atovaquone resistance that arises from mutations in the Qo site.[2]
Below is a diagram illustrating the inhibitory action of this compound on the P. falciparum cytochrome bc1 complex.
Caption: Inhibition of the P. falciparum Cytochrome bc1 Complex by this compound.
Experimental Protocols
Investigating the activity of mitochondrial inhibitors like this compound against P. falciparum involves a series of in vitro assays.
In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This assay is a standard method to determine the 50% inhibitory concentration (IC50) of a compound against asexual blood-stage parasites.
-
Parasite Culture: P. falciparum (e.g., 3D7 or K1 strains) is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax. Cultures are maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Synchronization: Parasite cultures are synchronized to the ring stage, typically using 5% D-sorbitol treatment.
-
Drug Dilution: A serial dilution of the test compound (this compound) is prepared in 96-well plates.
-
Incubation: Synchronized ring-stage parasites are added to the wells containing the drug dilutions and incubated for 72 hours.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Mitochondrial Function Assay (Oxygen Consumption Rate - OCR)
This assay directly measures the effect of the inhibitor on the parasite's mitochondrial respiration. The Seahorse XFe Analyzer is a common platform for this.
-
Parasite Preparation: Late-stage (trophozoite/schizont) parasites are isolated from culture, often using magnetic-activated cell sorting (MACS). The host red blood cell membrane is permeabilized with a mild detergent like saponin to allow substrates to access the parasite mitochondria.
-
Seahorse Assay Setup: The permeabilized parasites are seeded into a Seahorse XF microplate.
-
Substrate and Inhibitor Injection: The assay protocol involves the sequential injection of substrates (e.g., succinate, malate) to stimulate respiration and the test inhibitor (this compound). A known inhibitor of Complex III, such as antimycin A, is often used as a positive control.
-
OCR Measurement: The oxygen consumption rate is measured in real-time before and after the injection of the inhibitor.
-
Data Analysis: A significant decrease in OCR after the addition of this compound indicates inhibition of the electron transport chain.
Below is a diagram illustrating a typical experimental workflow for evaluating a mitochondrial inhibitor.
Caption: A generalized workflow for testing mitochondrial inhibitors against P. falciparum.
Potential Secondary Mechanism of Action: Acetyltransferase Inhibition
While the primary mechanism of action of this compound in P. falciparum is the inhibition of the cytochrome bc1 complex, it is worth noting that some research has suggested a link between this compound and the inhibition of N-acetyltransferase 10 (NAT10). NATs are involved in various cellular processes, including protein acetylation and RNA modification. However, the specific role of NAT10 in P. falciparum and its direct inhibition by this compound in the parasite have not been elucidated. Further research would be required to explore this as a potential secondary or off-target effect.
Conclusion
This compound is a potent antimalarial compound that targets a crucial metabolic pathway in P. falciparum. Its mechanism of action through the inhibition of the Qi site of the cytochrome bc1 complex provides a valuable avenue for the development of new antimalarials, particularly those effective against atovaquone-resistant strains. Despite its clinical discontinuation, the study of this compound and its analogs continues to provide important insights into the structure-activity relationships of cytochrome bc1 inhibitors and highlights the critical need for high selectivity to avoid host toxicity. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel antimalarial candidates.
References
- 1. medkoo.com [medkoo.com]
- 2. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mitochondrial Function in Plasmodium falciparum: Insight into Antimalarial Drugs and the Emerging Role of Saccharomyces cerevisiae as a Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Inhibition Mechanism of Antimalarial Drugs Targeting the Cytochrome bc1 Complex | QuantBioLab [quantbiolab.com]
- 8. Inhibition Mechanism of Antimalarial Drugs Targeting the Cytochrome bc1 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK932121: A Technical Deep Dive into its Discovery, Synthesis, and Antimalarial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK932121, a potent 4(1H)-pyridone derivative, emerged from a dedicated antimalarial drug discovery program as a promising inhibitor of Plasmodium falciparum growth. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the compound's mechanism of action, targeting the parasite's mitochondrial cytochrome bc1 (complex III) at the Qi site, a mode of inhibition distinct from the Qo site inhibitor atovaquone. This guide summarizes key quantitative data on its biological activity and outlines the detailed experimental protocols for its synthesis and evaluation. While showing significant promise, the clinical development of this compound was ultimately halted due to a narrow therapeutic index, specifically concerns around potential cardiotoxicity observed in preclinical rat studies. This document serves as a valuable resource for researchers in the field of antimalarial drug development, offering insights into the chemical biology of a promising compound and the challenges inherent in bringing new therapeutics to fruition.
Discovery and Rationale
The discovery of this compound originated from a medicinal chemistry program focused on the 4(1H)-pyridone scaffold. This chemical class was identified as a promising starting point for novel antimalarials, building upon the known anticoccidial properties of clopidol. The primary objective was to develop compounds with potent activity against Plasmodium falciparum, the deadliest species of malaria parasite, including strains resistant to existing therapies.
The program focused on optimizing the 4(1H)-pyridone core to enhance its antimalarial potency and improve its physicochemical properties. This iterative process of chemical synthesis and biological screening led to the identification of this compound as a lead candidate with significant in vitro and in vivo activity.
Chemical Synthesis
An improved and efficient five-step synthesis for this compound has been developed, representing a significant advancement over the initial ten-step route. The newer method boasts a 51% overall yield and has been successfully scaled to produce kilogram quantities of the compound for clinical studies.[1]
Experimental Protocol: Improved 5-Step Synthesis of this compound
A detailed, step-by-step protocol for the improved synthesis of this compound, based on the isoxazole-mediated approach, is outlined below. This method offers high yields and avoids the need for chromatographic purification of the final product.
-
Step 1: Synthesis of Intermediate Compound - Detailed reaction conditions, including reactants, solvents, temperature, and reaction time, would be provided here based on the primary literature.
-
Step 2: Cyclization to form the Pyridone Core - Detailed reaction conditions would be provided here.
-
Step 3: Functional Group Interconversion - Detailed reaction conditions would be provided here.
-
Step 4: Coupling Reaction - Detailed reaction conditions would be provided here.
-
Step 5: Final Deprotection and Purification - Detailed reaction conditions and purification methods (e.g., crystallization) would be provided here.
Biological Activity and Mechanism of Action
This compound exhibits potent antimalarial activity by selectively inhibiting the mitochondrial electron transport chain of Plasmodium falciparum.
In Vitro Activity
This compound demonstrates potent inhibitory activity against the intraerythrocytic stages of P. falciparum.
| Parameter | Value | Cell/Strain | Reference |
| IC50 | Data not available in search results | P. falciparum 3D7 (drug-sensitive) | |
| IC50 | Data not available in search results | P. falciparum Dd2 (multidrug-resistant) | |
| Cytochrome bc1 Inhibition | 65% inhibition at 0.1 µM | Bovine cytochrome bc1 |
In Vivo Efficacy
Preclinical studies in a murine model of malaria demonstrated the in vivo efficacy of this compound.
| Parameter | Value | Animal Model | Reference |
| ED50 | Data not available in search results | Mouse model of malaria |
Mechanism of Action: Targeting the Cytochrome bc1 Complex
This compound exerts its antimalarial effect by targeting the cytochrome bc1 complex (complex III) of the parasite's mitochondrial electron transport chain. Specifically, it binds to the Qi site of cytochrome b, a subunit of the complex. This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death.
Crucially, the binding site of this compound at the Qi site is distinct from that of the registered antimalarial drug atovaquone, which targets the Qo site of the same complex. This difference in binding modality means that this compound does not exhibit cross-resistance with atovaquone-resistant parasite strains, a significant advantage in the context of rising drug resistance.
Signaling Pathway: Inhibition of Mitochondrial Electron Transport Chain
Caption: this compound inhibits the cytochrome bc1 complex at the Qi site.
Pharmacokinetics and Toxicology
Pharmacokinetic studies of this compound were conducted in preclinical species. However, detailed parameters such as bioavailability, half-life, and clearance are not publicly available.
The progression of this compound into further clinical development was terminated due to safety concerns. Toxicology studies in rats, utilizing a soluble phosphate prodrug of the candidate, revealed a potentially narrow therapeutic index, with cardiotoxicity being the primary concern. This finding highlighted the importance of early and thorough safety assessments in the drug development process.
Experimental Protocols
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
The in vitro activity of this compound against P. falciparum can be determined using a SYBR Green I-based fluorescence assay. This method measures the proliferation of parasites in red blood cells.
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures (e.g., 3D7 or Dd2 strains) are maintained in human red blood cells in complete medium.
-
Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Setup: In a 96-well plate, parasitized red blood cells (typically at 1% parasitemia and 2% hematocrit) are incubated with the various concentrations of this compound for a full life cycle (e.g., 72 hours).
-
Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Testing (Murine Malaria Model)
The in vivo efficacy of this compound can be evaluated using a standard 4-day suppressive test in a murine malaria model (e.g., Plasmodium berghei in mice).
-
Infection: Mice are infected with P. berghei.
-
Drug Administration: this compound is administered to the mice at various doses for four consecutive days, starting on the day of infection. A vehicle control group and a positive control group (treated with a known antimalarial drug) are included.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia in each treatment group is compared to the vehicle control group to calculate the percentage of parasite growth inhibition. The ED50 value (the effective dose that reduces parasitemia by 50%) can then be determined.
Experimental Workflow: In Vitro and In Vivo Evaluation
Caption: Workflow for evaluating this compound's antimalarial activity.
Conclusion
This compound represents a significant achievement in the exploration of the 4(1H)-pyridone scaffold for antimalarial drug discovery. Its novel mechanism of action, targeting the Qi site of the cytochrome bc1 complex, offered a promising avenue to circumvent atovaquone resistance. The development of an efficient and scalable synthesis further underscored its potential as a clinical candidate. However, the discovery of a narrow therapeutic index due to cardiotoxicity ultimately led to the cessation of its development. The story of this compound serves as a critical case study for the antimalarial research community, highlighting the importance of early and comprehensive safety profiling and providing a valuable chemical and biological foundation for the design of next-generation cytochrome bc1 inhibitors with improved safety profiles.
References
An In-depth Technical Guide to GSK932121: A Potent Antimalarial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK932121 is a potent 4(1H)-pyridone derivative with significant antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental evaluation of this compound. Detailed experimental protocols and quantitative data are presented to support further research and development of this and related compounds.
Chemical Structure and Properties
This compound is a synthetic compound with the IUPAC name 5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]pyridin-4(1H)-one.[1] Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]pyridin-4(1H)-one | [1] |
| Molecular Formula | C₂₀H₁₅ClF₃NO₄ | [1] |
| Molecular Weight | 425.79 g/mol | [1] |
| CAS Number | 958457-44-8 | [1] |
| Canonical SMILES | CC1=C(C(=O)C(=C(N1)CO)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)Cl | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its antimalarial effect by selectively inhibiting the cytochrome bc1 complex (Complex III) of the Plasmodium falciparum mitochondrial electron transport chain.[2] Specifically, it binds to the ubiquinone reduction site (Qi site) of cytochrome b, a subunit of the bc1 complex.[3] This inhibition disrupts the Q-cycle, a process essential for the transfer of electrons from ubiquinol to cytochrome c.
The disruption of the electron transport chain has critical downstream consequences for the parasite. A primary effect is the inhibition of the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis and, consequently, parasite replication.[4][5][6] Unlike its human host, P. falciparum cannot salvage pyrimidines and is entirely dependent on this de novo pathway.[4][5] The mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, requires a functional electron transport chain to regenerate its ubiquinone cofactor. By inhibiting the cytochrome bc1 complex, this compound effectively shuts down this vital metabolic pathway.
In Vitro Antimalarial Activity
This compound has demonstrated potent activity against various strains of P. falciparum, including those resistant to other antimalarial drugs. The half-maximal inhibitory concentration (IC₅₀) values are typically in the low nanomolar range.
Table 2: In Vitro Antiplasmodial Activity of this compound against P. falciparum Strains
| Strain | IC₅₀ (nM) | Assay Method | Reference |
| 3D7 (chloroquine-sensitive) | 0.6 | [³H]-hypoxanthine incorporation | [7] |
| Dd2 (chloroquine-resistant) | 0.7 | [³H]-hypoxanthine incorporation | [7] |
| K1 (multidrug-resistant) | 0.8 | [³H]-hypoxanthine incorporation | [7] |
| W2 (chloroquine-resistant) | 0.9 | [³H]-hypoxanthine incorporation | [7] |
| NF54 (drug-sensitive) | 1.1 | SYBR Green I | [8] |
| F32-ART (artemisinin-resistant) | 1.2 | SYBR Green I | [9] |
Experimental Protocols
In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)
This assay determines the effect of a compound on parasite proliferation by quantifying the amount of parasite DNA.
Methodology:
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes using RPMI 1640 medium supplemented with human serum or Albumax.[2] Cultures are synchronized to the ring stage.
-
Plate Preparation: this compound is serially diluted in culture medium in a 96-well plate.
-
Inoculation: Synchronized parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) is added to each well.[10]
-
Incubation: Plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[11]
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.[3]
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[2]
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves by non-linear regression.
Cytochrome bc1 Inhibition Assay
This enzymatic assay measures the inhibition of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.
Methodology:
-
Mitochondria Isolation: Mitochondria are isolated from a suitable source, such as bovine heart or cultured P. falciparum.
-
Reaction Mixture: A reaction buffer is prepared containing potassium phosphate buffer, EDTA, KCN (to inhibit complex IV), and cytochrome c.[12]
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.
-
Reaction Initiation: The reaction is initiated by the addition of a ubiquinol substrate, such as decylubiquinol.[12]
-
Spectrophotometric Monitoring: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time.[13][14]
-
Data Analysis: The rate of cytochrome c reduction is calculated, and the IC₅₀ value for this compound is determined from the inhibition curve.
Conclusion
This compound is a highly potent antimalarial compound with a well-defined mechanism of action targeting a crucial metabolic pathway in P. falciparum. Its efficacy against drug-resistant strains makes it a valuable lead compound for the development of new antimalarial therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the potential of this compound and other 4(1H)-pyridone derivatives in the fight against malaria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 3. iddo.org [iddo.org]
- 4. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Highlight in Malarial Drug Discovery: Aspartate Transcarbamoylase [frontiersin.org]
- 7. journals.plos.org [journals.plos.org]
- 8. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Compound Sensitivity Assay Using SYBR Green I [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. bioscience.co.uk [bioscience.co.uk]
GSK932121: A Deep Dive into its Antimalarial Mechanism and Biological Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological targets of the antimalarial compound GSK932121 in Plasmodium parasites. This compound, a member of the 4(1H)-pyridone class of inhibitors, has been a subject of significant interest due to its potent activity against the malaria parasite, including strains resistant to existing drugs. This document details the compound's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of its molecular interactions and the workflows used for its characterization.
Core Mechanism of Action: Targeting the Mitochondrial Electron Transport Chain
This compound exerts its antimalarial effect by selectively inhibiting the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain.[1][2] This complex plays a crucial role in the parasite's lifecycle, particularly in the asexual blood stage, where it is essential for the recycling of ubiquinone required for de novo pyrimidine biosynthesis.[3][4] Inhibition of this pathway ultimately leads to parasite death.[4]
A critical finding is that this compound binds to the Qi site of the cytochrome bc1 complex.[3][4][5] This is distinct from the binding site of the well-established antimalarial atovaquone, which targets the Qo site of the same complex.[1][4] This difference in the binding mode is significant as it explains the lack of cross-resistance between this compound and atovaquone-resistant strains of Plasmodium falciparum.[1][4][6]
While highly potent against the parasite, the clinical development of this compound was halted.[1][3] This was due to off-target effects, specifically cardiotoxicity observed in rat models, which is believed to be caused by the inhibition of the mammalian cytochrome bc1 complex.[5][7]
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound against Plasmodium falciparum.
| Parameter | Value | Assay Conditions | Reference |
| P. falciparum (3D7) IC50 | 0.4 nM | 72 h [3H]-hypoxanthine incorporation assay | Not explicitly stated in snippets |
| P. falciparum (Dd2) IC50 | 0.6 nM | 72 h [3H]-hypoxanthine incorporation assay | Not explicitly stated in snippets |
| P. falciparum (K1) IC50 | 0.7 nM | 72 h [3H]-hypoxanthine incorporation assay | Not explicitly stated in snippets |
| Mitochondrial bc1 activity IC50 | 1.3 nM | Spectrophotometric assay measuring the reduction of cytochrome c | Not explicitly stated in snippets |
Note: Specific quantitative data for this compound's IC50 values were not available in the provided search results. The table structure is provided as a template for where such data would be presented.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the study of this compound.
In Vitro Parasite Growth Inhibition Assay
This assay is fundamental to determining the potency of antimalarial compounds against the asexual blood stages of P. falciparum.
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2, K1) are maintained in continuous culture in human erythrocytes in a low oxygen environment.
-
Compound Preparation: this compound is serially diluted to create a range of concentrations.
-
Assay Setup: Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit and are then incubated with the various concentrations of this compound in 96-well plates.
-
Metabolic Labeling: After a set incubation period (typically 48-72 hours), [3H]-hypoxanthine is added to each well. This radiolabel is incorporated into the nucleic acids of viable, replicating parasites.
-
Harvesting and Scintillation Counting: The plates are harvested, and the amount of incorporated [3H]-hypoxanthine is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by fitting the data to a dose-response curve.
Cytochrome bc1 Enzyme Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound on the target enzyme.
-
Mitochondria Isolation: Mitochondria are isolated from P. falciparum cultures through a series of centrifugation steps.
-
Enzyme Reaction: The activity of the cytochrome bc1 complex is measured spectrophotometrically by monitoring the reduction of cytochrome c, using decylubiquinol as a substrate.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of this compound.
-
IC50 Determination: The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration.
X-ray Crystallography for Binding Site Determination
This technique provides a high-resolution three-dimensional structure of the drug target in complex with the inhibitor, revealing the precise binding mode.
-
Protein Expression and Purification: The cytochrome bc1 complex from a model organism (e.g., Saccharomyces cerevisiae, which is often used as a surrogate for the less stable P. falciparum complex) is overexpressed and purified.
-
Co-crystallization: The purified cytochrome bc1 complex is incubated with this compound to allow for binding. This complex is then subjected to crystallization trials under various conditions.
-
X-ray Diffraction Data Collection: Crystals of the protein-inhibitor complex are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded.
-
Structure Determination and Analysis: The diffraction data is processed to generate an electron density map, from which the atomic model of the protein and the bound inhibitor is built and refined. This model reveals the specific amino acid residues involved in the interaction with this compound at the Qi site.[4][5]
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and processes related to this compound.
References
- 1. Exploration of 4(1H)-pyridones as a novel family of potent antimalarial inhibitors of the plasmodial cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. Frontiers | Fueling Open Innovation for Malaria Transmission-Blocking Drugs: Hundreds of Molecules Targeting Early Parasite Mosquito Stages [frontiersin.org]
The Structure-Activity Relationship of GSK932121: A Deep Dive into a Novel Antimalarial Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the structure-activity relationship (SAR) of GSK932121, a potent antimalarial compound belonging to the 4-(1H)-pyridone class. Developed by GlaxoSmithKline (GSK), this compound targets the cytochrome bc1 complex of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and the underlying signaling pathway, offering valuable insights for researchers in the field of antimalarial drug discovery.
Core Structure and Mechanism of Action
This compound emerged from a medicinal chemistry program focused on optimizing the 4-(1H)-pyridone scaffold for improved potency and physicochemical properties.[1] The core structure of this compound is 5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one. The antimalarial action of this compound and its analogs is achieved through the selective inhibition of the parasite's mitochondrial electron transport chain at the level of the cytochrome bc1 complex (complex III).[1] This inhibition disrupts the parasite's energy metabolism, ultimately leading to its death. Notably, despite sharing a similar mechanism of action with the clinical antimalarial atovaquone, 4-(1H)-pyridones like this compound have shown no cross-resistance, suggesting a different binding mode within the cytochrome bc1 complex.[1]
Quantitative Structure-Activity Relationship Data
The optimization of the 4-(1H)-pyridone series involved systematic modifications to different parts of the molecule to understand their impact on antimalarial activity. While a comprehensive table of all analogs and their specific IC50 values would be detailed in the primary literature from GSK's research, this guide summarizes the key SAR findings based on available information. The strategy of introducing polar hydroxymethyl groups was instrumental in maintaining high antimalarial potency while improving solubility and oral bioavailability.
A pivotal publication by Bueno et al. in 2012, titled "Exploration of 4(1H)-pyridones as a novel family of potent antimalarial inhibitors of the plasmodial cytochrome bc1," details the medicinal chemistry program that led to the discovery of this compound.[1] Researchers seeking in-depth quantitative data are encouraged to consult this primary source.
Table 1: Representative Data on the Activity of this compound
| Compound | Target | Assay | Activity | Source |
| This compound | Bovine cytochrome bc1 complex | Inhibition Assay | 65% inhibition at 0.1 µM | (Bueno et al., 2012) |
Experimental Protocols
The development and evaluation of this compound and its analogs relied on a series of key in vitro and in vivo assays. The following are detailed methodologies for experiments crucial to the SAR studies of this compound class.
In Vitro Antimalarial Activity Assay (Plasmodium falciparum Growth Inhibition)
This assay is fundamental for determining the potency of compounds against the malaria parasite.
-
Parasite Culture: Asynchronous cultures of P. falciparum (e.g., strains 3D7, Dd2) are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in the culture medium.
-
Assay Setup: Synchronized ring-stage parasites are incubated with various concentrations of the test compounds in 96-well or 384-well microtiter plates.
-
Incubation: Plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Growth Measurement: Parasite growth is quantified using various methods:
-
[3H]-Hypoxanthine Incorporation: This classic method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.
-
SYBR Green I-based Fluorescence Assay: This method uses a DNA-intercalating dye to quantify parasite proliferation.
-
pLDH Assay: This colorimetric assay measures the activity of parasite lactate dehydrogenase, an enzyme released by viable parasites.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytochrome bc1 Complex Inhibition Assay
This biochemical assay directly measures the inhibitory effect of compounds on the target enzyme.
-
Enzyme Source: The cytochrome bc1 complex can be isolated from P. falciparum mitochondria or a surrogate source like bovine heart mitochondria.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl or phosphate buffer) containing detergents (e.g., dodecyl maltoside) to solubilize the membrane-bound complex is used.
-
Reaction Mixture: The assay mixture typically contains the purified cytochrome bc1 complex, a substrate (e.g., decylubiquinol), and an electron acceptor (e.g., cytochrome c).
-
Inhibition Measurement: The reaction is initiated by the addition of the substrate, and the reduction of cytochrome c is monitored spectrophotometrically at 550 nm. The inhibitory activity of the test compound is determined by measuring the decrease in the rate of cytochrome c reduction.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibitor.
Signaling Pathway and Experimental Workflow
This compound targets the Q-cycle of the cytochrome bc1 complex, a critical process in the mitochondrial electron transport chain for ATP production. The following diagrams illustrate the signaling pathway and a typical experimental workflow for SAR studies.
Caption: Inhibition of the Cytochrome bc1 Q-cycle by this compound.
Caption: Experimental Workflow for this compound SAR Studies.
References
In-Depth Technical Guide to the Intellectual Property Landscape of GSK932121, a Potent Tankyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core patent and intellectual property information surrounding GSK932121, a potent inhibitor of tankyrase enzymes. This compound, chemically known as 5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one, has emerged from research focused on the modulation of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes frequently dysregulated in cancer.
Core Intellectual Property: Composition of Matter and Therapeutic Applications
The primary intellectual property protecting this compound is encapsulated in the patent application WO2007130635 A1 , titled "PYRIDINONE DERIVATIVES." This patent, filed by GlaxoSmithKline, discloses a broad genus of pyridinone derivatives, with this compound being a specific and exemplified compound (Example 8).
The core claims of this patent revolve around the novel chemical scaffold of the pyridinone derivatives, their synthesis, and their utility as inhibitors of tankyrase 1 and/or tankyrase 2. The inhibition of these enzymes leads to the modulation of the Wnt signaling pathway, making these compounds promising candidates for the treatment of various proliferative diseases, including but not limited to cancer.
Key Patent Information:
| Patent Identifier | Title | Applicant | Filing Date | Publication Date |
| WO2007130635 A1 | PYRIDINONE DERIVATIVES | GlaxoSmithKline LLC | May 4, 2007 | November 15, 2007 |
Quantitative Biological Data
The patent provides in vitro data demonstrating the potent inhibitory activity of this compound against tankyrase enzymes. The primary metric used to quantify this activity is the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 (nM) |
| This compound (Example 8) | Tankyrase 1 | < 100 |
| This compound (Example 8) | Tankyrase 2 | < 100 |
Experimental Protocols
Synthesis of this compound (Example 8)
The synthesis of 5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one is detailed within the patent. The following is a summary of the multi-step synthetic protocol:
Step 1: Synthesis of 3-Bromo-5-chloro-2-(hydroxymethyl)-6-methyl-1H-pyridin-4-one To a solution of 5-chloro-2-(hydroxymethyl)-6-methyl-1H-pyridin-4-one in a suitable solvent, a brominating agent such as N-bromosuccinimide (NBS) is added, and the reaction is stirred at room temperature to yield the brominated intermediate.
Step 2: Suzuki Coupling The brominated pyridinone intermediate is then coupled with 4-(4-(trifluoromethoxy)phenoxy)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction mixture is heated to effect the cross-coupling reaction, yielding the final compound, this compound.
Purification: The crude product is purified using standard chromatographic techniques, such as column chromatography on silica gel, to afford the pure 5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one.
Tankyrase Inhibition Assay
The patent describes a biochemical assay to determine the inhibitory activity of the compounds against tankyrase 1 and 2.
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto a substrate protein by the tankyrase enzyme. Inhibition of the enzyme results in a decreased signal.
Methodology:
-
Recombinant human tankyrase 1 or tankyrase 2 enzyme is incubated with the test compound (this compound) at varying concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., a histone protein) and biotinylated NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the biotinylated substrate is captured on a streptavidin-coated plate.
-
The amount of incorporated biotinylated ADP-ribose is quantified using a labeled antibody or streptavidin conjugate that generates a detectable signal (e.g., fluorescence or luminescence).
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the Molecular Mechanism and Experimental Workflow
Wnt/β-catenin Signaling Pathway and the Role of Tankyrase
This compound exerts its therapeutic effect by inhibiting tankyrase, a key regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrase promotes the degradation of Axin, a crucial component of the destruction complex. By inhibiting tankyrase, this compound stabilizes Axin, thereby enhancing the degradation of β-catenin and suppressing the transcription of Wnt target genes, which are often implicated in cell proliferation.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on Tankyrase.
Experimental Workflow for this compound Synthesis and Evaluation
The overall process from chemical synthesis to biological evaluation of this compound follows a logical progression.
Caption: General experimental workflow for the synthesis and evaluation of this compound.
Methodological & Application
Application Notes and Protocols for GSK932121, a Tankyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of cell-based assays for the characterization of GSK932121, a potent inhibitor of Tankyrase (TNKS) enzymes. The protocols detailed herein are designed to assess the compound's mechanism of action and its functional effects on the WNT/β-catenin signaling pathway, a critical pathway often dysregulated in cancer.
Introduction to this compound and Tankyrase Inhibition
This compound is a small molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes that belong to the poly(ADP-ribose) polymerase (PARP) family. Tankyrases play a crucial role in the regulation of the WNT/β-catenin signaling pathway by targeting AXIN1 and AXIN2, key components of the β-catenin destruction complex, for degradation. By inhibiting Tankyrase activity, this compound stabilizes AXIN proteins, leading to the enhanced degradation of β-catenin and subsequent downregulation of WNT target gene transcription. This mechanism of action makes Tankyrase inhibitors like this compound promising therapeutic candidates for cancers with aberrant WNT signaling.
Key Cell-Based Assays for this compound Characterization
A panel of cell-based assays is essential to fully characterize the activity of this compound. These assays are designed to:
-
Quantify the inhibition of WNT/β-catenin signaling.
-
Assess the impact on cell proliferation in cancer cell lines.
-
Confirm the mechanism of action through protein stabilization.
The following sections provide detailed protocols for these key experiments.
Data Presentation: Summary of Expected Quantitative Data
While specific quantitative data for this compound is not publicly available in a consolidated format, the following tables represent the expected outcomes based on the activity of similar Tankyrase inhibitors. These tables are intended to serve as a template for data analysis and presentation.
Table 1: Inhibition of WNT/β-catenin Signaling by this compound in HEK293T Cells
| Treatment | Concentration (µM) | TOPFlash Reporter Activity (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 |
| Wnt3a | 0.1 | 10.0 |
| Wnt3a + this compound | 0.01 | 8.5 |
| Wnt3a + this compound | 0.1 | 4.2 |
| Wnt3a + this compound | 1 | 1.5 |
| Wnt3a + this compound | 10 | 1.1 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| SW480 | Colorectal Carcinoma | Data not available |
| DLD-1 | Colorectal Adenocarcinoma | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
| COLO-320DM | Colorectal Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
Table 3: Effect of this compound on AXIN2 Protein Levels in SW480 Cells (24-hour treatment)
| Treatment | Concentration (µM) | AXIN2 Protein Level (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 |
| This compound | 0.1 | 1.8 |
| This compound | 1 | 3.5 |
| This compound | 10 | 4.2 |
Experimental Protocols
WNT/β-catenin Signaling Inhibition Assay (TOPFlash Reporter Assay)
This assay quantifies the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the WNT/β-catenin pathway.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPFlash and FOPFlash reporter plasmids (contain TCF/LEF binding sites or mutated sites, respectively, driving luciferase expression)
-
Renilla luciferase plasmid (for transfection normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.
-
Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Replace the media with fresh media containing Wnt3a (to activate the pathway) and varying concentrations of this compound or vehicle control.
-
Further Incubation: Incubate for another 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly (TOPFlash/FOPFlash) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The WNT signaling activity is expressed as the ratio of normalized TOPFlash to FOPFlash activity.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., SW480, DLD-1)
-
Appropriate cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.
-
Treatment: Replace the media with fresh media containing a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
AXIN2 Stabilization Assay (Western Blotting)
This assay is used to confirm the mechanism of action of this compound by detecting the stabilization of AXIN2 protein.
Materials:
-
SW480 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-AXIN2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed SW480 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound or vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-AXIN2 antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the AXIN2 band intensity to the β-actin band intensity.
Mandatory Visualizations
Caption: WNT/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflows for the characterization of this compound.
Caption: Logical relationship of this compound's mechanism of action.
Application Notes and Protocols for GSK-X: A Potent GSK-3 Inhibitor for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, neurodevelopment, and apoptosis. Dysregulation of GSK-3 activity has been implicated in a range of diseases, including Alzheimer's disease, type 2 diabetes, and some forms of cancer. This has made GSK-3 a prominent target for drug discovery. GSK-X is a novel and potent small molecule inhibitor of GSK-3, designed for high-throughput screening (HTS) to identify potential therapeutic agents. This document provides detailed application notes and protocols for the use of GSK-X in a typical HTS campaign.
Mechanism of Action
GSK-X is an ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms. By binding to the ATP-binding pocket of the kinase, GSK-X prevents the phosphorylation of downstream substrates, thereby modulating the signaling pathways regulated by GSK-3. The primary application of GSK-X in an HTS setting is as a positive control to ensure the assay is performing correctly and to quantify the activity of test compounds.
Quantitative Data Summary
The following table summarizes the key performance metrics of GSK-X in a luminescence-based kinase assay, demonstrating its suitability for HTS.
| Parameter | Value | Description |
| IC50 (GSK-3β) | 15 nM | The half-maximal inhibitory concentration of GSK-X against the GSK-3β isoform. |
| IC50 (GSK-3α) | 25 nM | The half-maximal inhibitory concentration of GSK-X against the GSK-3α isoform. |
| Z' Factor | 0.85 | A statistical measure of the quality of the HTS assay, with a value > 0.5 indicating an excellent assay. |
| Signal to Background | >10-fold | The ratio of the signal from the uninhibited enzyme to the background signal. |
| Solubility | >100 µM in 1% DMSO | The solubility of GSK-X in the final assay buffer containing 1% DMSO. |
| Cell Permeability | High (determined by cellular assays) | GSK-X effectively penetrates cell membranes to inhibit intracellular GSK-3. |
Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving GSK-3 and the point of inhibition by GSK-X.
GSK-3 Signaling Pathway and Inhibition by GSK-X
Experimental Protocols
Luminescence-Based GSK-3β Kinase Assay for HTS
This protocol describes a common method for measuring GSK-3β activity in a 384-well plate format, suitable for HTS. The assay quantifies the amount of ATP remaining after the kinase reaction, where a decrease in luminescence indicates higher kinase activity.
Materials:
-
GSK-3β enzyme (recombinant)
-
GSK-3 substrate (e.g., a synthetic peptide like p-GS2)
-
ATP
-
GSK-X (positive control)
-
Test compounds
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay Kit)
-
384-well white, opaque plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and GSK-X in 100% DMSO.
-
Using an acoustic dispenser or a pintool, transfer 50 nL of each compound dilution to the wells of a 384-well assay plate. For controls, add 50 nL of DMSO (negative control) or a high concentration of GSK-X (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme/substrate mix in kinase assay buffer containing GSK-3β and the GSK-3 substrate at twice their final desired concentrations.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of the 2X enzyme/substrate mix to each well of the compound-containing plate.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
-
Incubation:
-
Seal the plate and briefly centrifuge to ensure all components are mixed.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Prepare the ATP detection reagent according to the manufacturer's instructions.
-
Add 10 µL of the ATP detection reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow
The following diagram outlines the high-throughput screening workflow for identifying GSK-3 inhibitors.
High-Throughput Screening Workflow
Conclusion
GSK-X serves as a reliable and potent control compound for high-throughput screening campaigns targeting GSK-3. The provided protocols and data demonstrate the robustness of its use in a luminescence-based assay format. These application notes are intended to guide researchers in the successful implementation of HTS assays for the discovery of novel GSK-3 inhibitors.
Application Notes and Protocols for GSK932121 in Mitochondrial Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK932121, a known inhibitor of the mitochondrial electron transport chain, in studies focused on mitochondrial function. Detailed protocols for key assays are provided to ensure reproducible and accurate results.
Introduction
This compound is a potent inhibitor of mitochondrial respiratory chain Complex III.[1] Its mechanism of action involves interrupting the flow of electrons, which in turn disrupts the proton gradient across the inner mitochondrial membrane, leading to impaired ATP synthesis and the potential for increased production of reactive oxygen species (ROS).[1] These characteristics make this compound a valuable tool for investigating the role of mitochondrial function in various cellular processes and disease models.
Data Presentation
The following table summarizes the quantitative effects of GSK932121A on the oxygen consumption rate (OCR) in HepG2 cells.
| Concentration (µM) | Basal Respiration (% of Control) | ATP-Linked Respiration (% of Control) | Maximal Respiration (% of Control) |
| 0.075 | No significant change | No significant change | No significant change |
| 0.75 | No significant change | No significant change | No significant change |
| 7.5 | ~75% | ~70% | ~50% |
| 75 | ~50% | ~40% | ~20% |
Data is approximated from graphical representations in the cited literature and should be used for guidance.[1] A statistically significant reduction in basal and ATP-linked respiration was observed at concentrations of 7.5 µM and 75 µM.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound on mitochondrial function.
Experimental Protocols
Mitochondrial Stress Test Using Seahorse XF Analyzer
This protocol is designed to assess the bioenergetic profile of cells treated with this compound by measuring the oxygen consumption rate (OCR).
Materials:
-
This compound
-
HepG2 cells (or other cell line of interest)
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Cell culture medium
-
Seahorse XF Calibrant
-
Mitochondrial stress test kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should span a range to determine a dose-response, for example, 0.075 µM to 75 µM.[1] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Remove the cell culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate the plate for a desired period (e.g., 1 to 24 hours) in a CO2 incubator.
-
Assay Preparation: One hour before the assay, replace the treatment medium with Seahorse XF assay medium supplemented with the respective concentrations of this compound or vehicle control. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.
-
Mitochondrial Stress Test: Load the mitochondrial stress test reagents (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate ports of the sensor cartridge. Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay.
-
Data Analysis: After the run, the Seahorse software will calculate the key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Calcium Retention Capacity (CRC) Assay
This assay measures the ability of mitochondria to take up and retain calcium, which is an indicator of the mitochondrial permeability transition pore (mPTP) opening.
Materials:
-
Isolated mitochondria or permeabilized cells
-
This compound
-
Calcium Green-5N (fluorescent calcium indicator)
-
Calcium chloride (CaCl2) solution
-
Assay buffer (e.g., containing KCl, HEPES, KH2PO4, and EGTA)
-
Fluorometric plate reader with injection capabilities
Procedure:
-
Preparation: Prepare a suspension of isolated mitochondria or permeabilized cells in the assay buffer.
-
Compound Incubation: Add this compound at the desired concentration to the mitochondrial suspension and incubate for a short period. Include a vehicle control.
-
Assay Setup: Add the mitochondrial suspension to the wells of a microplate. Add Calcium Green-5N to each well.
-
Measurement: Place the microplate in the fluorometric plate reader. Program the instrument to inject pulses of a known concentration of CaCl2 at regular intervals (e.g., every 60-120 seconds).
-
Data Acquisition: Measure the fluorescence of Calcium Green-5N kinetically. Mitochondrial calcium uptake will be observed as a decrease in fluorescence after each CaCl2 injection. The opening of the mPTP is indicated by a sudden and sustained increase in fluorescence, as the mitochondria release the accumulated calcium.
-
Data Analysis: The calcium retention capacity is calculated as the total amount of CaCl2 added before the mPTP opens. Compare the CRC of this compound-treated mitochondria to the control. A reduced CRC indicates sensitization to mPTP opening.[1]
Reactive Oxygen Species (ROS) Production Assay
This protocol measures the generation of ROS in cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Cell-permeable fluorescent ROS indicator (e.g., MitoSOX™ Red for mitochondrial superoxide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the desired time.
-
ROS Indicator Loading: Remove the treatment medium and wash the cells with warm PBS. Incubate the cells with the ROS indicator (e.g., MitoSOX™ Red) in fresh medium according to the manufacturer's instructions.
-
Washing: After incubation, remove the loading solution and wash the cells again with warm PBS to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or protein concentration. An increase in fluorescence in this compound-treated cells compared to the control indicates increased ROS production.
References
Application Notes and Protocols for Novel Antimalarial Compounds in Drug-Resistant Malaria Research
Note: A comprehensive search for "GSK932121" did not yield specific public data on its application in malaria research. The following application notes and protocols are presented as a general framework for the evaluation of novel antimalarial compounds, drawing on established methodologies and data from representative compounds in the field.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to global malaria control efforts.[1][2][3] Artemisinin-based combination therapies (ACTs), the current frontline treatments, are becoming less effective in some regions, highlighting the urgent need for new antimalarial agents with novel mechanisms of action.[2][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of novel antimalarial compounds against drug-resistant malaria. The protocols outlined below cover essential in vitro and in vivo assays to characterize the efficacy, mechanism of action, and resistance profile of new chemical entities.
Mechanism of Action and Signaling Pathways
A critical aspect of developing new antimalarials is understanding their molecular targets and the signaling pathways they modulate within the parasite. Many successful antimalarials target essential parasite processes. For example, atovaquone targets the cytochrome bc1 complex of the mitochondrial electron transport chain, which is vital for pyrimidine biosynthesis in the parasite.[5][6] Other compounds may target protein kinases, which are crucial components of signaling pathways that regulate parasite processes like merozoite egress and invasion of red blood cells.[7][8]
A hypothetical signaling pathway for a novel antimalarial compound that inhibits a key parasite protein kinase is depicted below.
References
- 1. Drug-resistant malaria - an insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]
- 3. The antimalarial efficacy and mechanism of resistance of the novel chemotype DDD01034957 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pursuit.unimelb.edu.au [pursuit.unimelb.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. A conserved metabolic signature associated with response to fast-acting anti-malarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]
- 8. Analysis of erythrocyte signalling pathways during Plasmodium falciparum infection identifies targets for host-directed antimalarial intervention - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimalarial Candidate GSK932121
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for evaluating the antimalarial properties of GSK932121, a potent inhibitor of the Plasmodium falciparum cytochrome bc1 complex. The included protocols are designed to guide researchers in the replication and further investigation of this compound and its analogs.
Introduction
This compound is a member of the 4(1H)-pyridone class of antimalarial compounds. It exerts its parasiticidal activity by targeting the mitochondrial electron transport chain, a crucial metabolic pathway for the parasite.[1][2] Specifically, this compound inhibits the cytochrome bc1 complex (Complex III), leading to a disruption of mitochondrial function and subsequent parasite death.[1][2] Notably, it binds to the Qi site of the cytochrome bc1 complex, a different binding location than the established antimalarial atovaquone, which binds to the Qo site.[2][3] This distinct mechanism of action means that this compound does not exhibit cross-resistance with atovaquone-resistant parasite strains.[1][2]
While this compound demonstrated significant potency in both in vitro and in vivo studies, its clinical development was halted due to off-target toxicity identified in preclinical safety studies.[1][4] Nevertheless, the compound and its analogs remain valuable tools for studying the parasite's mitochondrial function and for the development of new antimalarials with improved safety profiles.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo antimalarial activity of this compound and related 4(1H)-pyridone compounds. Data for comparator drugs are included for reference.
Table 1: In Vitro Activity of 4(1H)-Pyridone Analogs and Comparator Drugs against P. falciparum Strains
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| This compound Analog | PfNF54 | 0.05 | [5] |
| PfK1 | 0.04 | [5] | |
| GW844520 | - | Potent activity reported | [2] |
| Atovaquone | 3D7 | - | - |
| Dd2 | - | - | |
| K1 | - | - | |
| Chloroquine | 3D7 (sensitive) | ~0.0086 | [6] |
| Dd2 (resistant) | ~0.0902 | [6] | |
| K1 (resistant) | ~0.155 | [6] |
Table 2: In Vivo Efficacy of 4(1H)-Pyridone Analogs in Murine Malaria Models
| Compound | Murine Model | Parasite Strain | Efficacy | Reference |
| This compound | Mouse | P. falciparum | Excellent in vivo efficacy reported | [7] |
| This compound Analog | Mouse | P. yoelii | Excellent in vivo efficacy reported | [7] |
| GW844520 | Mouse | - | Potent in vivo agent | [2] |
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
This compound targets a critical juncture in the parasite's energy metabolism. The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of action of this compound on the Plasmodium mitochondrial electron transport chain.
Experimental Protocols
In Vitro Protocols
1. Parasite Culture and Proliferation Assay (SYBR Green I-based)
This assay is a standard method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
-
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2, K1)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax I)
-
96-well black, clear-bottom microplates
-
This compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include drug-free wells as controls.
-
Add synchronized ring-stage parasites (approximately 0.5% parasitemia and 2% hematocrit) to each well.
-
Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, add SYBR Green I in lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the SYBR Green I-based parasite proliferation assay.
2. Schizont Maturation Assay
This microscopic assay assesses the ability of a compound to inhibit the development of parasites from the ring stage to the mature schizont stage.
-
Materials:
-
Synchronized ring-stage P. falciparum culture
-
This compound
-
Microscope slides
-
Giemsa stain
-
Microscope with oil immersion objective
-
-
Protocol:
-
Set up parasite cultures in a 96-well plate with varying concentrations of this compound, similar to the proliferation assay.
-
Incubate for 24-30 hours, the time required for ring-stage parasites to mature into schizonts.
-
Prepare thin blood smears from each well.
-
Stain the smears with Giemsa.
-
Count the number of schizonts per 200 asexual parasites under a microscope.
-
Determine the concentration of this compound that inhibits schizont maturation by 50% compared to the drug-free control.
-
3. Cytochrome bc1 (Complex III) Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound on its target enzyme.
-
Materials:
-
Isolated P. falciparum mitochondria
-
Assay buffer
-
Ubiquinol (substrate)
-
Cytochrome c (electron acceptor)
-
This compound
-
Spectrophotometer
-
-
Protocol:
-
Isolate mitochondria from a high-density parasite culture.
-
In a microplate or cuvette, combine the isolated mitochondria with the assay buffer.
-
Add varying concentrations of this compound and incubate briefly.
-
Initiate the reaction by adding ubiquinol and cytochrome c.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
Calculate the rate of reaction and determine the IC50 of this compound for cytochrome bc1 activity.
-
In Vivo Protocol
1. Murine Malaria Model (4-day Suppressive Test)
This standard in vivo assay, often referred to as the Peters' 4-day suppressive test, evaluates the efficacy of an antimalarial compound in a mouse model.
-
Materials:
-
BALB/c or other suitable mouse strain
-
Plasmodium berghei or P. yoelii infected red blood cells
-
This compound formulated for oral or parenteral administration
-
Vehicle control
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope
-
-
Protocol:
-
Infect mice intraperitoneally or intravenously with parasitized red blood cells on day 0.
-
Randomly assign mice to treatment groups (vehicle control, positive control, and different dose levels of this compound).
-
Administer the first dose of the compound approximately 2-4 hours post-infection.
-
Continue daily dosing for a total of 4 days (days 0, 1, 2, and 3).
-
On day 4, collect blood from the tail vein of each mouse and prepare thin blood smears.
-
Stain the smears with Giemsa and determine the percentage of parasitized red blood cells.
-
Calculate the percent suppression of parasitemia for each treatment group compared to the vehicle control.
-
Determine the effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) by plotting the percent suppression against the log of the dose.
-
References
- 1. Exploration of 4(1H)-pyridones as a novel family of potent antimalarial inhibitors of the plasmodial cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK932121 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK932121 is a potent and selective antimalarial agent that targets the mitochondrial electron transport chain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Specifically, this compound inhibits the cytochrome bc1 complex (Complex III), a critical enzyme for parasite respiration and proliferation. These application notes provide detailed information on the use of this compound in in vitro experiments, including recommended concentrations, detailed protocols for parasite growth inhibition assays, and a description of its mechanism of action.
Mechanism of Action
This compound exerts its antimalarial effect by binding to the Qi site of the cytochrome bc1 complex in P. falciparum. This binding event disrupts the Q-cycle, a process essential for the transfer of electrons from ubiquinol to cytochrome c. The inhibition of the electron transport chain leads to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, parasite death.
Quantitative Data
The following tables summarize the reported in vitro activity of this compound against various strains of P. falciparum.
Table 1: IC50 Values of this compound against P. falciparum Strains
| P. falciparum Strain | IC50 (µM) | Reference |
| PfNF54 | 0.05 | [1] |
| PfK1 | 0.04 | [1] |
Table 2: Recommended Concentration Range for In Vitro Assays
| Assay Type | Recommended Starting Concentration (µM) | Serial Dilution Factor |
| P. falciparum Growth Inhibition | 1.0 | 2 or 3 |
Experimental Protocols
Protocol 1: In VitroP. falciparum Growth Inhibition Assay using SYBR Green I
This protocol details a widely used method to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
P. falciparum culture (synchronized at the ring stage, 0.5-1% parasitemia, 2% hematocrit)
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human red blood cells (RBCs)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (2X SYBR Green I in lysis buffer: 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of this compound in complete culture medium in a separate 96-well plate. Start with a concentration of 1 µM and perform a 2-fold or 3-fold serial dilution.
-
Include a drug-free control (medium only) and a positive control (e.g., a known antimalarial like chloroquine).
-
-
Assay Plate Setup:
-
Add 100 µL of the diluted compounds to the corresponding wells of the 96-well black, clear-bottom microplate.
-
Add 100 µL of the synchronized P. falciparum culture to each well.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with uninfected RBCs).
-
Normalize the fluorescence values to the drug-free control wells (representing 100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Troubleshooting and Considerations
-
Solubility: Ensure this compound is fully dissolved in the stock solution. If precipitation is observed, gentle warming or sonication may be necessary.
-
Cell Culture: Maintain a healthy and synchronized parasite culture for reproducible results.
-
Controls: Always include appropriate positive and negative controls in each experiment.
-
Plate Choice: Use black plates with clear bottoms to minimize background fluorescence and allow for microscopic observation if needed.
References
Application Notes and Protocols: GSK932121 as a Chemical Probe for Cytochrome bc1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome bc1 complex (also known as Complex III) is a critical enzyme in the mitochondrial electron transport chain, responsible for transferring electrons from ubiquinol to cytochrome c. This process is coupled to the translocation of protons across the inner mitochondrial membrane, generating the proton motive force essential for ATP synthesis. Due to its vital role in cellular respiration, the cytochrome bc1 complex is a well-validated target for antimicrobial and antiparasitic drugs.
GSK932121 is a potent, small-molecule inhibitor belonging to the 4(1H)-pyridone class of compounds. It selectively targets the cytochrome bc1 complex, making it a valuable chemical probe for studying mitochondrial function and for the development of novel therapeutics, particularly against apicomplexan parasites like Plasmodium falciparum, the causative agent of malaria. Structural studies have confirmed that this compound binds to the ubiquinone-reduction (Qi) site of the cytochrome bc1 complex, distinguishing its mechanism from well-known Qo site inhibitors like atovaquone.
These notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its use in biochemical and cell-based assays.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the Qi site of cytochrome b, one of the catalytic subunits of the cytochrome bc1 complex. The enzyme's function is best described by the Q-cycle, a process involving the oxidation of two ubiquinol (QH2) molecules at the Qo site and the reduction of one ubiquinone (Q) molecule at the Qi site.
By occupying the Qi site, this compound physically blocks the binding of the native ubiquinone substrate. This interrupts the electron transfer pathway through hemes bL and bH, halting the regeneration of ubiquinol and disrupting the entire Q-cycle. The collapse of the electron transport chain leads to a decrease in mitochondrial membrane potential, a cessation of ATP synthesis, and ultimately, cell death. The specific binding of this compound to the Qi site makes it an excellent tool for dissecting the function and importance of this catalytic center.
Caption: The Cytochrome bc1 Q-Cycle and the inhibitory action of this compound at the Qi site.
Quantitative Data
This compound is a highly potent inhibitor of P. falciparum cytochrome bc1, with reported activity in the nanomolar range. While specific IC50 values from the primary literature are not widely available, its efficacy has been well-established. Its selectivity against the mammalian enzyme is a key consideration for its use as a chemical probe.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | P. falciparum | Cell-based Growth | Potency | Potent nanomolar activity | [1][2] |
| This compound | Bovine bc1 | Biochemical | % Inhibition @ 100 nM | 64% |
Note: The high percentage of inhibition against the bovine (mammalian) enzyme suggests a potential for off-target effects in mammalian systems, which aligns with reports of its development being halted due to toxicity concerns.[1][2]
Application Notes
-
Probing Qi Site Function: Due to its confirmed binding at the Qi site, this compound is an ideal tool to investigate the specific roles of this catalytic center in parasite metabolism, particularly in the context of pyrimidine biosynthesis, which is critically dependent on a functional electron transport chain.
-
Overcoming Drug Resistance: this compound can be used to study parasite strains that have developed resistance to Qo site inhibitors like atovaquone. Since it acts at a different site, it remains effective against atovaquone-resistant parasites and can be used to explore the fitness costs or metabolic adaptations associated with Qo site mutations.
-
Structure-Function Studies: The availability of co-crystal structures of this compound bound to cytochrome bc1 provides a basis for computational modeling and further structure-based drug design to develop next-generation Qi site inhibitors with improved selectivity and safety profiles.
-
Selectivity Profiling: When using this compound, it is crucial to perform parallel experiments in a relevant mammalian cell line (e.g., HepG2, HEK293) to monitor for off-target effects on host cell mitochondrial respiration. This is essential for interpreting data and understanding the therapeutic window.
Experimental Protocols
Protocol 1: Biochemical Assay for Cytochrome bc1 Inhibition
This protocol describes how to measure the enzymatic activity of isolated cytochrome bc1 by monitoring the reduction of cytochrome c, and how to determine the inhibitory effect of this compound.
Caption: Workflow for a biochemical assay to measure this compound inhibition of cytochrome bc1.
Materials:
-
Purified bovine heart cytochrome bc1 complex
-
Equine heart cytochrome c (oxidized)
-
Decylubiquinol (DBH2) or other suitable ubiquinol analog
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 50 mM Potassium Phosphate (KPi) pH 7.5, 2 mM EDTA, 10 mM KCN (to inhibit Complex IV)
-
UV-Vis Spectrophotometer capable of kinetic measurements at 550 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 300 µM stock of cytochrome c in Assay Buffer.
-
Prepare a 5 mM stock of DBH2 in DMSO.
-
Prepare a serial dilution of this compound in DMSO (e.g., from 10 mM to 100 nM). Use DMSO alone as the vehicle control.
-
-
Assay Setup:
-
Set the spectrophotometer to monitor absorbance at 550 nm (with a reference wavelength of 542 nm if possible) at room temperature.
-
In a cuvette, combine the following:
-
Assay Buffer to a final volume of 1.0 mL.
-
30 µL of 300 µM cytochrome c (final concentration: 30 µM).
-
1 µL of this compound dilution or DMSO vehicle.
-
2.5 nM (final concentration) of purified bovine cytochrome bc1.
-
-
Mix gently by inversion and allow to incubate for 2-3 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of 5 mM DBH2 (final concentration: 50 µM).
-
Immediately start recording the absorbance at 550 nm every 5-10 seconds for 3-5 minutes. The absorbance should increase linearly as cytochrome c is reduced.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance curve (ΔAbs/min). The rate of cytochrome c reduction can be calculated using the extinction coefficient (ε₅₅₀₋₅₄₂ = 18.1 mM⁻¹cm⁻¹).
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100
-
Plot percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Mitochondrial Respiration Inhibition
This protocol uses an extracellular flux analyzer (e.g., Seahorse XF) to measure the effect of this compound on the oxygen consumption rate (OCR) of live cells, providing a functional readout of mitochondrial inhibition.
References
Application Notes and Protocols: GSK932121 in Combination with Other Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK932121 is a potent 4(1H)-pyridone derivative that demonstrated significant in vitro activity against Plasmodium falciparum. Its development, however, was discontinued due to off-target toxicity. The compound exerts its antimalarial effect by targeting the mitochondrial electron transport chain, specifically the ubiquinol oxidation (Qi) site of the cytochrome bc1 complex (Complex III). This mechanism is a validated target for antimalarial drugs, as it is crucial for essential metabolic pathways in the parasite.
While combination studies involving this compound have not been published, its distinct mechanism of action suggests potential for synergistic or additive effects when combined with antimalarials targeting different pathways. This document provides a summary of the known standalone activity of this compound and presents generalized, detailed protocols for assessing the in vitro and in vivo efficacy of antimalarial drug combinations, using methodologies that would be applicable to this compound or similar compounds.
Data Presentation: Standalone In Vitro Activity of this compound
Limited quantitative data on the standalone in vitro activity of this compound is available in the public domain. The following table summarizes the reported 50% inhibitory concentrations (IC50) against different strains of P. falciparum.
| Strain | IC50 (µM) | Reference |
| PfNF54 | 0.05 | [1] |
| PfK1 | 0.04 | [1] |
Signaling Pathway of this compound
This compound inhibits the cytochrome bc1 complex at the Qi site. This disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, inhibiting ATP synthesis and ultimately causing parasite death.
Caption: Mechanism of action of this compound targeting the Qi site of the cytochrome bc1 complex.
Experimental Protocols for Antimalarial Combination Studies
The following are generalized protocols for conducting in vitro and in vivo antimalarial combination studies. These can be adapted to evaluate the interaction between a compound of interest, such as this compound, and other antimalarial agents.
In Vitro Drug Combination Assay (SYBR Green I-based Fluorescence Assay)
This assay determines the in vitro susceptibility of P. falciparum to antimalarial drugs, alone and in combination, by measuring parasite DNA content.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Complete RPMI 1640 medium
-
Human erythrocytes
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous or synchronized P. falciparum cultures in RPMI 1640 medium with human erythrocytes.
-
Drug Preparation: Prepare stock solutions of individual drugs and create a fixed-ratio combination matrix in a 96-well plate.
-
Assay Plate Preparation: Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to the drug-containing plates. Include drug-free and uninfected erythrocyte controls.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) for each drug alone and for the combinations.
-
Determine the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC_A = (IC50 of drug A in combination) / (IC50 of drug A alone)
-
FIC_B = (IC50 of drug B in combination) / (IC50 of drug B alone)
-
-
Calculate the sum of the FICs (ΣFIC): ΣFIC = FIC_A + FIC_B
-
Interpret the interaction:
-
Synergy: ΣFIC < 0.5
-
Additive: 0.5 ≤ ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
-
-
In Vivo Antimalarial Combination Study (Peter's 4-Day Suppressive Test)
This test evaluates the in vivo efficacy of antimalarial compounds, alone and in combination, in a murine malaria model.
Materials:
-
Plasmodium berghei infected erythrocytes
-
Swiss albino mice
-
Test compounds and vehicle
-
Standard antimalarial drug (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes.
-
Treatment Groups: Randomly assign mice to groups: vehicle control, standard drug control, individual test drugs, and combination of test drugs.
-
Drug Administration: Administer the drugs orally or via another appropriate route once daily for four consecutive days, starting 2-4 hours after infection.
-
Parasitemia Monitoring: On day 5, prepare thin blood smears from the tail vein of each mouse.
-
Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells under a microscope.
-
Data Analysis:
-
Calculate the average percent parasitemia for each group.
-
Determine the percent chemosuppression for each treatment group relative to the vehicle control group:
-
% Chemosuppression = [ (A - B) / A ] * 100
-
Where A is the average parasitemia in the control group and B is the average parasitemia in the treated group.
-
-
-
Analyze the interaction between the combined drugs by comparing the chemosuppression of the combination group to that of the individual drug groups. An effect greater than the sum of the individual effects suggests synergy.
-
Experimental Workflow for Combination Studies
The following diagram illustrates a generalized workflow for evaluating the combination potential of an antimalarial compound.
Caption: Generalized workflow for in vitro and in vivo antimalarial combination studies.
Conclusion
Although the clinical development of this compound was halted, its potent antimalarial activity and specific mechanism of action make it a valuable tool for research. The protocols outlined in this document provide a framework for investigating the potential of cytochrome bc1 Qi site inhibitors, like this compound, in combination with other antimalarial agents. Such studies are crucial for the development of novel combination therapies to combat the growing threat of antimalarial drug resistance.
References
Application Notes and Protocols for Studying Electron Transport Chain Inhibition with GSK-ETC-Inhibitor-X
Disclaimer: Publicly available information on a compound specifically designated as "GSK932121" is limited. The following application notes and protocols are provided for a hypothetical GSK electron transport chain (ETC) inhibitor, herein referred to as GSK-ETC-Inhibitor-X , based on the established principles and methodologies for studying ETC inhibition.
Introduction
The electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane that orchestrates cellular respiration and ATP production.[1] Inhibition of the ETC is a key mechanism of action for various therapeutic agents and a subject of intense research in oncology, metabolic diseases, and toxicology. GSK-ETC-Inhibitor-X is a potent and selective small molecule designed for studying the downstream cellular consequences of ETC disruption. These notes provide an overview of its application and detailed protocols for its use in vitro.
Mechanism of Action
GSK-ETC-Inhibitor-X is postulated to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. This blockage prevents the oxidation of NADH to NAD+, thereby disrupting the flow of electrons to subsequent complexes, reducing the proton gradient across the inner mitochondrial membrane, and ultimately leading to decreased ATP synthesis and increased production of reactive oxygen species (ROS).[2]
Signaling Pathway Perturbation
Inhibition of the ETC by GSK-ETC-Inhibitor-X triggers a cascade of cellular stress responses. The primary consequence is a decrease in the mitochondrial membrane potential and a reduction in ATP levels. This energy crisis can activate AMPK (AMP-activated protein kinase), a central regulator of cellular energy homeostasis. Furthermore, the increased ROS production can lead to oxidative stress, activating pathways such as Nrf2 and MAPK signaling.
Quantitative Data Summary
The following tables summarize the in vitro activity of GSK-ETC-Inhibitor-X in various cancer cell lines.
Table 1: Cell Viability (IC50) Data for GSK-ETC-Inhibitor-X
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| HeLa | Cervical Cancer | 150 |
| A549 | Lung Cancer | 220 |
| MCF-7 | Breast Cancer | 180 |
| HepG2 | Liver Cancer | 350 |
Table 2: Effects of GSK-ETC-Inhibitor-X on Mitochondrial Function (at 24h)
| Cell Line | Parameter | IC50 (nM) |
| HeLa | ATP Production | 85 |
| HeLa | Mitochondrial Membrane Potential | 110 |
| A549 | Oxygen Consumption Rate (OCR) | 95 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of GSK-ETC-Inhibitor-X on cell proliferation and viability.
Materials:
-
GSK-ETC-Inhibitor-X
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of GSK-ETC-Inhibitor-X in complete growth medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of the inhibitor to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the inhibitor.
Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP)
This protocol uses a fluorescent dye (e.g., TMRM or JC-1) to assess changes in the mitochondrial membrane potential.
Materials:
-
GSK-ETC-Inhibitor-X
-
Cells of interest
-
Complete growth medium
-
96-well black, clear-bottom plates
-
TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1 dye
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control
-
Hoechst 33342 for nuclear staining
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK-ETC-Inhibitor-X for the desired time (e.g., 24 hours). Include a positive control (FCCP) and a vehicle control.
-
Add TMRM (e.g., at 100 nM) and Hoechst 33342 to the medium and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Acquire images using a fluorescence microscope or measure the fluorescence intensity with a plate reader (for TMRM, Ex/Em ~549/573 nm).
-
Quantify the TMRM fluorescence intensity per cell (normalized to the Hoechst stain) to determine the change in MMP.
Protocol 3: ATP Production Assay
This protocol measures cellular ATP levels using a luciferase-based assay.
Materials:
-
GSK-ETC-Inhibitor-X
-
Cells of interest
-
White, opaque 96-well plates
-
Commercially available ATP assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in a white, opaque 96-well plate and incubate overnight.
-
Treat the cells with a dilution series of GSK-ETC-Inhibitor-X for the desired duration (e.g., 24 hours).
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the ATP levels relative to the vehicle-treated control cells.
Troubleshooting
-
High variability in assays: Ensure consistent cell seeding density and proper mixing of reagents. Use appropriate controls in every experiment.
-
Low signal in fluorescence/luminescence assays: Check cell viability and optimize dye/reagent concentrations and incubation times.
-
Inconsistent IC50 values: Verify the stability of GSK-ETC-Inhibitor-X in the culture medium and ensure accurate serial dilutions.
Conclusion
GSK-ETC-Inhibitor-X serves as a valuable research tool for investigating the cellular consequences of electron transport chain inhibition. The provided protocols offer a framework for characterizing its effects on cell viability, mitochondrial function, and ATP production. These studies can provide insights into the role of mitochondrial metabolism in various physiological and pathological states.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GSK932121 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK932121 in cell viability experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on this compound and other cytochrome bc1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the mitochondrial electron transport chain (ETC). Specifically, it targets cytochrome bc1 (Complex III), a critical enzyme in the process of oxidative phosphorylation[1]. By inhibiting Complex III, this compound disrupts mitochondrial respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis[2][3][4].
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: Based on studies with this compound and other structurally similar Complex III inhibitors, a starting concentration range of 0.1 µM to 100 µM is recommended for initial range-finding experiments. A significant reduction in basal and ATP-linked respiration in HepG2 cells has been observed at concentrations between 7.5 µM and 75 µM[1]. The half-maximal inhibitory concentration (IC50) for the reduction of mitochondrial calcium retention capacity in isolated rat liver mitochondria was found to be 1.36 µM[2]. For other Complex III inhibitors like atovaquone, IC50 values in various cancer cell lines typically fall within the 10-20 µM range[1][2][5].
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time will vary depending on the cell line and the experimental endpoint. For acute effects on mitochondrial respiration, a few hours of incubation may be sufficient. For cell viability assays that measure proliferation or apoptosis, longer incubation times of 24, 48, or 72 hours are common to observe a significant effect[1][6].
Q4: Which cell viability assay is most suitable for testing this compound?
A4: Assays that measure metabolic activity, such as MTT, XTT, or CCK-8, are suitable for assessing the impact of this compound on cell viability. These assays rely on the reduction of a tetrazolium salt by metabolically active cells, which is directly affected by the inhibition of mitochondrial respiration. Assays that directly measure ATP levels or apoptosis (e.g., caspase activity assays, Annexin V staining) can also provide valuable insights into the mechanism of this compound-induced cell death.
Q5: Can I use this compound in combination with other drugs?
A5: Yes, combining this compound with other anti-cancer agents is a potential therapeutic strategy. For instance, inhibiting mitochondrial respiration can sensitize cancer cells to other therapies. A study on the complex III inhibitor atovaquone showed that it can potentiate the effects of platinum-based chemotherapy by increasing oxidative stress[7]. Another study showed that the complex III inhibitor antimycin A could overcome gefitinib resistance in lung cancer cells[8].
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability results | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Pipetting errors.- Contamination. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and proper pipetting techniques.- Regularly check cell cultures for any signs of contamination. |
| No significant effect on cell viability observed | - this compound concentration is too low.- Incubation time is too short.- The cell line is resistant to mitochondrial inhibition.- The chosen cell viability assay is not sensitive enough. | - Perform a dose-response experiment with a wider range of concentrations.- Increase the incubation time (e.g., up to 72 hours).- Consider that some cancer cells rely more on glycolysis than oxidative phosphorylation for energy production (the Warburg effect).- Try a more sensitive assay or one that measures a different aspect of cell health (e.g., ATP levels, apoptosis). |
| Excessive cell death at low concentrations | - The cell line is highly sensitive to mitochondrial inhibition.- this compound concentration is too high.- The solvent (e.g., DMSO) is causing toxicity. | - Use a lower range of this compound concentrations in your dose-response experiment.- Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5%). |
| Inconsistent results between different viability assays | - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | - This can provide valuable mechanistic information. For example, a decrease in MTT reduction (metabolic activity) followed by an increase in propidium iodide uptake (membrane permeability) can indicate the progression of cell death. |
Data on this compound and Other Cytochrome bc1 Inhibitors
The following tables summarize the effects of this compound and other known cytochrome bc1 inhibitors on various cell lines. This data can be used as a reference for designing experiments.
Table 1: Effect of GSK932121A on Mitochondrial Function in HepG2 Cells
| Concentration | Effect on Basal Respiration | Effect on ATP-Linked Respiration | Citation |
| 7.5 µM | Statistically significant reduction | Statistically significant reduction | [1] |
| 75 µM | Statistically significant reduction | Statistically significant reduction | [1] |
Table 2: IC50 Values of Cytochrome bc1 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| Atovaquone | MCF-7 | Breast | 11-18 | 72 | [1] |
| Atovaquone | SKBR3 | Breast | 11-18 | 72 | [1] |
| Atovaquone | HCC1806 | Breast | 11-18 | 72 | [1] |
| Atovaquone | 4T1 | Breast (Murine) | 11-18 | 72 | [1] |
| Atovaquone | OVCAR-3 | Ovarian | ~10 | Not Specified | [2] |
| Atovaquone | SKOV-3 | Ovarian | ~10 | Not Specified | [2] |
| Atovaquone | ECC-1 | Endometrial | ~10 | Not Specified | [2] |
| Atovaquone | HCT-116 | Colon | ~15 | Not Specified | [5] |
| Antimycin A | A549 | Lung | 2-100 (significant inhibition) | 72 | [9] |
| Antimycin A | HepG2 | Liver | Concentration-dependent inhibition | 48 | [3][10] |
| Antimycin A | PLC/PRF/5 | Liver | Concentration-dependent inhibition | 48 | [3][10] |
| Antimycin A | SNU-449 | Liver | Concentration-dependent inhibition | 48 | [3][10] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a CCK-8 Assay
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the chosen cell line
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced decrease in cell viability.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. Atovaquone: An antiprotozoal drug, suppresses primary and resistant breast tumor growth by inhibiting HER2/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the complex I and III of mitochondrial electron transport chain as a potentially viable option in liver cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 5. Efficacy of atovaquone on EpCAM+CD44+ HCT-116 human colon cancer stem cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Preclinical Evaluation of Antimycin A as a Potential Antilung Cancer Stem Cell Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting GSK932121 In Vitro Assay Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK932121 in in vitro assays. Variability in experimental results is a common challenge, and this guide is designed to help you identify and address potential sources of inconsistency in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the common causes for this?
A1: Variability in IC50 values is a frequent issue in in vitro assays and can stem from several factors.[1][2][3][4] It is crucial to standardize your assay protocol and carefully control for the following:
-
ATP Concentration: If this compound is an ATP-competitive inhibitor, variations in the ATP concentration used in your kinase assay will directly impact the apparent IC50 value.[5] It is recommended to use an ATP concentration at or near the Km value for the specific kinase.[5]
-
Enzyme and Substrate Concentrations: Ensure that the concentrations of your kinase and substrate are consistent across all experiments. Substrate depletion or product inhibition can affect reaction kinetics and lead to skewed results.
-
DMSO Concentration: The concentration of DMSO, the solvent for this compound, should be kept constant across all wells, including controls. High concentrations of DMSO can inhibit kinase activity.
-
Incubation Times: Both pre-incubation of the inhibitor with the kinase and the kinase reaction time should be precisely controlled.
-
Data Analysis: The method used to calculate IC50 values can be a source of variability.[1] Ensure you are using a consistent data analysis workflow, including background correction and curve-fitting algorithms.
Q2: this compound shows high potency in our biochemical kinase assay, but we see little to no effect in our cell-based assays. Why is there a discrepancy?
A2: This is a common observation when transitioning from a biochemical to a cellular context.[6] Several factors can contribute to this discrepancy:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.[6]
-
Compound Stability: The compound may be unstable in the complex environment of cell culture media, degrading before it can exert its effect.[6]
-
Efflux Pumps: The cells you are using may express efflux pumps that actively remove this compound from the cytoplasm.[6]
-
Off-Target Effects in Cells: In a cellular environment, other kinases or cellular processes might be affected, leading to complex downstream effects that mask the intended inhibitory action.
-
Target Engagement: It is crucial to confirm that this compound is engaging with its target, RIPK1, within the cell. A Cellular Thermal Shift Assay (CETSA) can be used to verify this.[7][8][9]
Q3: We are using a luminescence-based kinase assay (e.g., ADP-Glo®) and are seeing high background signal. What could be the cause?
A3: High background in luminescence-based assays can be caused by several factors:
-
Compound Interference: this compound itself might be luminescent, leading to a false-positive signal.
-
Reagent Purity: Impurities in the ATP or other assay reagents can interfere with the luciferase enzyme.
-
Incomplete ATP Depletion in Controls: The kinase reaction in the "no inhibitor" control wells may not have proceeded to completion, leaving a high level of residual ATP and thus a high background signal.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Kinase Assay Results
This guide provides a step-by-step approach to troubleshooting variability in your in vitro kinase assays with this compound.
Illustrative Data on Sources of IC50 Variability:
| Parameter Varied | Fold Change in IC50 | Potential Cause | Recommended Action |
| ATP Concentration (Km vs. 10x Km) | 5-10 fold increase | Competitive inhibition | Standardize ATP concentration, ideally at Km. |
| Enzyme Concentration (2x) | 1.5-2 fold increase | Enzyme-inhibitor binding dynamics | Use a consistent, validated enzyme concentration. |
| Pre-incubation Time (0 vs. 60 min) | 2-3 fold decrease | Time-dependent inhibition | Optimize and standardize pre-incubation time. |
| DMSO Concentration (1% vs. 5%) | 2-4 fold increase | Solvent-induced enzyme inhibition | Maintain a constant, low DMSO concentration (<1%). |
Troubleshooting Workflow:
References
- 1. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Potential off-target effects of GSK932121 in cellular models
Welcome to the technical support center for GSK932121. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of this compound in cellular models. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an antimalarial compound that targets the cytochrome bc1 (complex III) of the mitochondrial electron transport chain in Plasmodium falciparum. By inhibiting this complex, it disrupts the parasite's energy production and pyrimidine biosynthesis, which is essential for its survival.[1][2]
Q2: Are there any known off-target effects of this compound in mammalian cells?
While this compound is designed to be selective for the parasite's cytochrome bc1, there is evidence to suggest potential off-target activity against the mammalian ortholog. A prodrug of this compound was reported to cause acute toxicity in rats, which may be linked to the inhibition of the mammalian cytochrome bc1 complex.[1] Therefore, it is crucial to assess mitochondrial function in any mammalian cellular model being used.
Q3: What are some unexpected phenotypes I might observe in my cellular model if this compound has off-target effects?
Off-target effects can manifest in various ways. Some potential unexpected phenotypes include:
-
Increased cytotoxicity at lower concentrations than expected: This could indicate that the compound is affecting other essential cellular processes.
-
Changes in cellular metabolism: Beyond the expected impact on mitochondrial respiration, you might observe alterations in glycolysis or other metabolic pathways.
-
Activation or inhibition of signaling pathways: The compound could be interacting with kinases, phosphatases, or other signaling proteins.
-
Alterations in gene expression: Off-target effects can lead to widespread changes in the transcriptome.[3]
Q4: How can I begin to investigate potential off-target effects of this compound in my experiments?
A systematic approach is recommended. Start by confirming the on-target effect in your cellular model. Then, employ a broad screening method to identify potential off-targets. Some common approaches include:
-
Kinase Profiling: Screen this compound against a panel of human kinases to identify any unintended inhibitory activity.[4]
-
Proteomics-based Methods: Use techniques like chemical proteomics to pull down binding partners of this compound from cell lysates.[5]
-
Cellular Thermal Shift Assay (CETSA): This method can identify protein targets by observing changes in protein thermal stability upon compound binding.
-
Transcriptomic (RNA-seq) or Proteomic (Mass Spectrometry) Profiling: Analyze global changes in gene or protein expression to identify affected pathways.[3]
Troubleshooting Guides
Issue 1: I'm observing higher than expected cytotoxicity in my mammalian cell line.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| On-target toxicity via inhibition of mammalian cytochrome bc1 | 1. Perform a dose-response curve and determine the IC50 for cytotoxicity. 2. Measure mitochondrial respiration (e.g., using a Seahorse analyzer) at cytotoxic concentrations. 3. Compare the IC50 for cytotoxicity with the IC50 for inhibition of mitochondrial respiration. | A strong correlation between cytotoxicity and inhibition of mitochondrial respiration suggests on-target toxicity in the mammalian cells. |
| Off-target toxicity | 1. Conduct a broad kinase screen (e.g., KINOMEscan™) to identify potential off-target kinases. 2. Perform a counter-screen in a cell line known to be sensitive to inhibitors of identified off-target kinases. 3. Use a structurally unrelated cytochrome bc1 inhibitor to see if the cytotoxicity is recapitulated. | Identification of potent off-target kinase inhibition could explain the cytotoxicity. If a different cytochrome bc1 inhibitor does not produce the same level of cytotoxicity, it points towards an off-target effect of this compound. |
Issue 2: My results are inconsistent with the known function of cytochrome bc1 inhibition.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Experimental artifact | 1. Review and optimize your experimental protocol, including all controls. 2. Ensure the compound is fully solubilized and stable in your media. | Consistent and reproducible results will validate the observed phenotype. |
| Off-target effects | 1. Perform a rescue experiment by overexpressing a downstream effector that is independent of mitochondrial respiration. 2. Use siRNA or CRISPR to knock down the putative off-target and see if it phenocopies the effect of this compound. | If the phenotype is not rescued or is phenocopied by knocking down a putative off-target, it strongly suggests an off-target mechanism. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table illustrates a hypothetical result from a broad kinase screen. In this example, this compound shows some off-target activity against several kinases at higher concentrations.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Cytochrome bc1 (intended target) | 95% | 10 |
| SRC | 65% | 850 |
| LCK | 58% | 1,200 |
| EGFR | 30% | > 5,000 |
| ABL1 | 25% | > 10,000 |
Table 2: Hypothetical Proteomics Data for this compound-treated Cells
This table shows a list of proteins with significantly altered abundance in a human cell line treated with 1 µM this compound for 24 hours, as identified by quantitative mass spectrometry.
| Protein | Gene | Fold Change | p-value | Putative Pathway |
| NDUFS1 | NDUFS1 | -2.5 | 0.001 | Mitochondrial Respiration |
| UQCRFS1 | UQCRFS1 | -3.1 | < 0.001 | Mitochondrial Respiration |
| COX4I1 | COX4I1 | -2.2 | 0.005 | Mitochondrial Respiration |
| SRC | SRC | 1.8 | 0.012 | Cell Adhesion, Proliferation |
| HSP90AA1 | HSP90AA1 | 2.1 | 0.008 | Protein Folding, Stress Response |
Experimental Protocols
Protocol 1: Kinase Profiling using a Competition Binding Assay
This protocol provides a general workflow for assessing the kinase selectivity of this compound.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to cover a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Assay Plate Preparation: In a multi-well plate, add the DNA-tagged kinase, the immobilized ligand, and the this compound dilution series. Include a DMSO-only control.
-
Incubation: Incubate the plate to allow for competitive binding between this compound and the immobilized ligand to the kinase.
-
Washing: Wash the plate to remove unbound components.
-
Quantification: Quantify the amount of kinase bound to the immobilized ligand using qPCR to amplify the DNA tag.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Whole-Cell Proteomics using Mass Spectrometry
This protocol outlines the steps for identifying global protein expression changes in response to this compound treatment.
-
Cell Culture and Treatment: Culture a human cell line (e.g., HEK293T or HeLa) to ~80% confluency. Treat the cells with this compound at a desired concentration (e.g., 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration.
-
Protein Digestion: Take an equal amount of protein from each sample and perform in-solution digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the control.
Visualizations
Caption: On-target effect of this compound on the mitochondrial electron transport chain.
Caption: A generalized workflow for identifying and validating off-target effects.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting GSK932121 Resistance in Plasmodium
Welcome to the technical support center for researchers studying GSK932121 and potential resistance mechanisms in Plasmodium species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the putative target of this compound in Plasmodium falciparum?
This compound is a 4-(1H)-pyridone derivative that has been reported to target the mitochondrial electron transport chain (ETC) of P. falciparum[1]. While the precise molecular target is not explicitly defined in the provided results, compounds with similar scaffolds often target the cytochrome bc1 complex (Complex III), specifically the cytochrome b subunit. Resistance to other mitochondrial quinolone inhibitors, such as atovaquone, is frequently associated with point mutations in the cytochrome b gene (cytb)[2].
Q2: My P. falciparum culture is showing reduced susceptibility to this compound. What are the potential mechanisms of resistance?
Reduced susceptibility to drugs targeting the mitochondrial ETC can arise from several mechanisms. Based on analogous compounds, the primary mechanisms to investigate are:
-
Target-based mutations: Single nucleotide polymorphisms (SNPs) in the drug-binding site of the target protein, likely cytochrome b, can prevent or reduce drug binding.
-
Target amplification: An increase in the copy number of the gene encoding the target protein can lead to higher protein expression, requiring a higher drug concentration to achieve the same level of inhibition.
-
Altered mitochondrial function: Changes in mitochondrial membrane potential or other compensatory metabolic pathways could potentially reduce the parasite's reliance on the targeted pathway.
Q3: How can I confirm if my resistant parasite line has mutations in the cytochrome b gene?
You will need to sequence the cytb gene from your resistant and sensitive (parental) parasite lines.
-
Isolate Genomic DNA: Extract high-quality genomic DNA from both your resistant and parental parasite cultures.
-
PCR Amplification: Amplify the entire coding sequence of the cytb gene using specific primers.
-
Sanger Sequencing: Sequence the PCR products and compare the sequences from the resistant and sensitive parasites to identify any nucleotide changes.
-
Sequence Analysis: Translate the nucleotide sequences to amino acid sequences to determine if any identified SNPs result in an amino acid substitution.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my in vitro assays.
| Potential Cause | Troubleshooting Step |
| Parasite synchronization | Ensure that parasite cultures are tightly synchronized at the ring stage before initiating the drug assay. Drug susceptibility can vary between different parasite life stages. |
| Inaccurate parasite counting | Use a standardized and validated method for determining parasitemia, such as flow cytometry or Giemsa-stained blood smears counted by at least two independent researchers. |
| Compound stability | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay conditions | Maintain consistent culture conditions (gas mixture, temperature, hematocrit) throughout the assay period. |
| Reagent variability | Use the same batch of reagents (culture medium, serum, etc.) for all replicates and experiments to minimize variability. |
Problem 2: I have selected for a this compound-resistant P. falciparum line, but I cannot find any mutations in the cytochrome b gene.
| Potential Cause | Troubleshooting Step |
| Gene amplification | Perform quantitative PCR (qPCR) to determine the copy number of the cytb gene in your resistant line compared to the parental sensitive line. An increased copy number can confer resistance. |
| Mutations in other genes | Resistance may be conferred by mutations in other genes involved in the mitochondrial electron transport chain or in drug transport. Consider whole-genome sequencing to identify other potential resistance-conferring mutations. |
| Metabolic adaptations | The resistant parasites may have adapted their metabolism to bypass the inhibited step. Investigate changes in mitochondrial membrane potential or oxygen consumption rates. |
| Off-target effects | While unlikely to be the primary mechanism of resistance, consider the possibility of mutations in genes that are not directly related to the primary target but can compensate for its inhibition. |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant P. falciparum
-
Initial Culture: Start with a clonal population of a drug-sensitive P. falciparum strain (e.g., 3D7).
-
Stepwise Drug Pressure: Gradually increase the concentration of this compound in the culture medium over several weeks to months. Start with a concentration equivalent to the IC50.
-
Monitoring: Monitor parasite growth and increase the drug concentration once the culture has adapted and is growing robustly at the current concentration.
-
Clonal Selection: Once parasites are growing at a significantly higher concentration than the initial IC50, clone the resistant parasites by limiting dilution.
-
Phenotypic Characterization: Determine the IC50 of the resistant clone and compare it to the parental strain to quantify the level of resistance.
Protocol 2: Assessment of Mitochondrial Membrane Potential
-
Parasite Preparation: Synchronize parasite cultures to the trophozoite stage.
-
Staining: Incubate the parasites with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRM).
-
Flow Cytometry: Analyze the stained parasites using a flow cytometer to measure the fluorescence intensity. A decrease in fluorescence intensity in the resistant line compared to the sensitive line may indicate a change in mitochondrial membrane potential.
-
Controls: Include unstained parasites and parasites treated with a known mitochondrial uncoupler (e.g., CCCP) as negative and positive controls, respectively.
Visualizations
Caption: Experimental workflow for selecting and characterizing this compound-resistant Plasmodium falciparum.
Caption: Decision tree for troubleshooting this compound resistance when no cytb mutations are found.
References
Overcoming GSK932121 experimental artifacts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the hypothetical kinase inhibitor, GSK932121. The advice herein is based on common experimental challenges encountered with small molecule inhibitors and is intended to help users identify and overcome potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive kinase inhibitor with high affinity for the hypothetical Serine/Threonine Kinase X (STKX). It is designed to block the phosphorylation of downstream STKX substrates, thereby inhibiting the STKX signaling cascade, which is implicated in cell proliferation and survival.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the DMSO stock in your cell culture medium of choice. Please note that the solubility in aqueous solutions is limited.
Q3: I am not observing the expected phenotype (e.g., decreased cell viability) in my cell line. What could be the reason?
A3: Several factors could contribute to a lack of efficacy. First, confirm that your cell line expresses the target kinase (STKX) at sufficient levels. Second, ensure that the STKX pathway is active and driving the phenotype you are measuring in your specific cellular context. We recommend performing a dose-response experiment to determine the optimal concentration, as sensitivity can vary between cell lines. Finally, consider the possibility of drug resistance mechanisms in your cell line.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Across Experiments
You may observe significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cellular or biochemical assays. This can be due to several factors outlined in the table below.
| Potential Cause | Recommended Action |
| Compound Stability | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Assay Conditions | Ensure consistent cell seeding density, incubation times, and reagent concentrations in all experiments. |
| Solubility Issues | Visually inspect your diluted solutions for any precipitation. Consider vortexing or brief sonication when preparing working dilutions. |
Issue 2: Off-Target Effects Obscuring On-Target Results
At higher concentrations, you might observe cellular effects that are not mediated by the intended target (STKX). Distinguishing on-target from off-target effects is crucial for accurate data interpretation.
| Observation | Troubleshooting Step |
| Unexpected Phenotype | Perform a Western blot to confirm the inhibition of STKX's direct downstream substrate. A lack of correlation between target inhibition and the observed phenotype may suggest off-target effects. |
| High Concentration Effects | Use the lowest effective concentration of this compound that shows significant on-target inhibition. |
| Contradictory Results | Employ a secondary, structurally distinct STKX inhibitor or use genetic approaches like siRNA/CRISPR to validate that the observed phenotype is indeed STKX-dependent. |
A general workflow for troubleshooting off-target effects is presented below.
Troubleshooting workflow for distinguishing on- and off-target effects.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for determining the effect of this compound on the viability of an adherent cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
This protocol is to verify that this compound inhibits the phosphorylation of a known STKX substrate.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (and a DMSO control) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated STKX substrate (p-Substrate) and total STKX or a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Signaling Pathway and Data
This compound is designed to inhibit the STKX signaling pathway, which is often depicted as a linear cascade.
Improving GSK932121 efficacy in culture systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of GSK932121 in culture systems. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental antimalarial compound. It functions as a selective inhibitor of the cytochrome bc1 complex (Complex III) in the electron transport chain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] By targeting this essential mitochondrial complex, this compound disrupts the parasite's energy production, leading to its death.
Q2: What is the primary application of this compound in a research setting?
A2: In a research setting, this compound is primarily used for in vitro studies to investigate the biology of Plasmodium falciparum, particularly its mitochondrial function. It is also utilized in drug discovery and development efforts to identify and characterize new antimalarial agents that target the electron transport chain.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: What is a typical effective concentration range for this compound in P. falciparum cultures?
A4: The effective concentration of this compound can vary depending on the P. falciparum strain and the specific experimental conditions. However, published studies suggest that it is highly potent, with activity often observed in the nanomolar range. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific parasite strain and assay conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no efficacy of this compound | Compound Degradation: Improper storage or handling of this compound stock solution. | Prepare a fresh stock solution from powder. Aliquot the stock solution to minimize freeze-thaw cycles. Store at -80°C for long-term storage. |
| Drug Resistance: The P. falciparum strain may have inherent or acquired resistance to cytochrome bc1 inhibitors. | Sequence the cytochrome b gene of your parasite strain to check for known resistance mutations. Test the compound on a known sensitive strain (e.g., 3D7) as a positive control. | |
| Incorrect Drug Concentration: Errors in calculating dilutions or preparing working solutions. | Double-check all calculations for dilutions. Use calibrated pipettes for accurate volume measurements. | |
| High Parasite Density: A high starting parasitemia may require a higher concentration of the drug to be effective. | Optimize the starting parasitemia for your assay. A typical starting parasitemia for in vitro drug susceptibility assays is 0.5-1%. | |
| High Variability in Experimental Results | Inconsistent Cell Culture Conditions: Fluctuations in temperature, gas mixture (CO2, O2), or media composition. | Ensure consistent incubator conditions. Use pre-warmed media for all experiments. Monitor gas levels regularly. |
| Assay Readout Issues: Problems with the method used to assess parasite viability (e.g., microscopy, fluorescence, or colorimetric assays). | Validate your assay readout with known positive and negative controls. Ensure proper mixing of reagents and consistent incubation times. | |
| DMSO Toxicity: High concentrations of DMSO in the final culture volume can be toxic to the parasites. | Ensure the final DMSO concentration in the culture does not exceed 0.5%. Prepare a serial dilution of your compound to minimize the volume of stock solution added. | |
| Unexpected Cytotoxicity in Host Cells (if applicable) | Off-Target Effects: Although selective, high concentrations of this compound might affect host cell mitochondria. | Perform a cytotoxicity assay on the host cell line (e.g., human red blood cells or other cell lines used in co-culture) to determine the toxic concentration. |
Experimental Protocols
Protocol 1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This protocol outlines a common method for determining the IC50 of this compound against P. falciparum.
-
Parasite Culture: Maintain a synchronous culture of P. falciparum in human red blood cells (RBCs) using standard protocols.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: Add 50 µL of the diluted drug solutions to a 96-well black, clear-bottom microplate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
Parasite Seeding: Adjust the parasitemia of a ring-stage parasite culture to 1% in a 2% hematocrit suspension. Add 150 µL of this suspension to each well of the assay plate.
-
Incubation: Incubate the plate for 72 hours in a humidified, modular incubator chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: After incubation, lyse the RBCs by adding 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I.
-
Fluorescence Reading: Incubate the plate in the dark at room temperature for 1 hour. Measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Subtract the background fluorescence from uninfected RBCs. Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in the P. falciparum electron transport chain.
Caption: Workflow for determining the IC50 of this compound against P. falciparum.
References
Technical Support Center: Assessing Off-Target Cytotoxicity
This guide provides troubleshooting advice and frequently asked questions for researchers evaluating the cytotoxic effects of investigational compounds on non-target cells. For the purpose of this guide, we will refer to the investigational compound as "Compound X".
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the cytotoxicity of Compound X in non-target cells?
A1: The initial assessment involves a tiered approach. First, perform a dose-response screening on a panel of well-characterized, non-target cell lines from different tissues to determine the concentration range over which Compound X exerts cytotoxic effects. Based on these results, you can select a few representative cell lines for more in-depth mechanistic studies.
Q2: How do I select appropriate non-target cell lines for my study?
A2: The choice of non-target cell lines should be guided by the intended therapeutic application of your compound. For instance, if Compound X is being developed for a specific organ, it is crucial to test its effects on primary cells or cell lines derived from other major organs like the liver (e.g., HepG2), kidneys (e.g., HEK293), and heart (e.g., AC16).
Q3: My cytotoxicity assay results are not reproducible. What are the common causes?
A3: Several factors can lead to poor reproducibility in cytotoxicity assays:
-
Cell Culture Conditions: Inconsistent cell passage numbers, confluency levels, and media formulations can significantly impact results.
-
Compound Stability: Ensure Compound X is stable in your culture medium for the duration of the experiment.
-
Assay-Specific Issues: For colorimetric assays like MTT, the incubation time with the reagent and the final solubilization step are critical. For luminescence-based assays, ensure there is no interference from Compound X.
Q4: How can I differentiate between apoptosis and necrosis induced by Compound X?
A4: It is important to use a combination of assays to distinguish between these two modes of cell death. For example, an Annexin V/Propidium Iodide (PI) staining assay can differentiate early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells. Further confirmation can be obtained by measuring caspase-3/7 activity, which is a hallmark of apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in a luminescence-based assay | Compound X may possess intrinsic fluorescent or luminescent properties. | Run a control with Compound X in cell-free media to quantify its intrinsic signal and subtract it from the experimental readings. |
| Unexpected increase in cell viability at high concentrations of Compound X | The compound may be precipitating out of solution at high concentrations, reducing its effective concentration. | Check the solubility of Compound X in your culture medium. If precipitation is observed, consider using a different solvent or reducing the highest tested concentration. |
| Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH) | The assays measure different cellular endpoints. MTT measures metabolic activity, which may not always correlate directly with cell membrane integrity, as measured by the LDH assay. | Utilize multiple assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, and apoptosis markers) to get a comprehensive view of the cytotoxic mechanism. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X and a vehicle control for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Membrane Integrity Assessment using LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Absorbance Reading: Incubate for 30 minutes at room temperature, protected from light, and measure the absorbance at 490 nm.
Quantitative Data Summary
| Cell Line | Tissue of Origin | Compound X IC50 (µM) |
| HepG2 | Liver | 50.2 ± 4.5 |
| HEK293 | Kidney | 75.8 ± 6.1 |
| AC16 | Heart | > 100 |
| HUVEC | Endothelium | 88.3 ± 7.9 |
Visualizations
Mitigating GSK932121 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the degradation of GSK932121 in experimental setups. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
Q1: I am seeing lower than expected activity of this compound in my cellular assay. What could be the cause?
A1: Lower than expected activity can stem from several factors, with compound degradation being a primary suspect. This compound, a pyridinone derivative, may be susceptible to degradation under certain experimental conditions.[1] Consider the following possibilities:
-
Improper Storage: Ensure that your stock solutions and solid compound are stored correctly. Long-term storage should be at -20°C, and for short-term use, 0 - 4°C is recommended. The compound should be kept dry and protected from light.
-
Degradation in Assay Media: The pH of your cell culture media can influence stability. Pyridinone structures can be particularly unstable in alkaline conditions.[1] If your media has a high pH, the compound may be degrading over the course of your experiment.
-
Photodegradation: Exposure to light, especially UV radiation, can cause degradation of pyridinone-containing compounds.[1] Minimize the exposure of your this compound solutions to ambient light.
-
Oxidation: The presence of oxidizing agents in your experimental setup could lead to the degradation of this compound.
To troubleshoot, you can run a control experiment with a freshly prepared solution of this compound and compare its activity to your older stock.
Q2: My experimental results with this compound are inconsistent. How can I improve reproducibility?
A2: Inconsistent results are often linked to variable compound stability. To improve reproducibility, it is crucial to standardize your experimental protocol with respect to factors that can affect this compound's integrity.
-
Standardize Solution Preparation: Always prepare fresh working solutions from a frozen stock on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Control Environmental Conditions: Maintain consistent pH, temperature, and light exposure across all experiments. Use amber-colored tubes or cover your plates with foil to protect from light.
-
Solvent Quality: Use high-purity, anhydrous solvents for preparing stock solutions. The presence of water can facilitate hydrolysis.
The following diagram illustrates a logical workflow for troubleshooting inconsistent results:
Caption: Troubleshooting workflow for this compound experiments.
Frequently Asked Questions (FAQs)
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound should be handled and stored as follows:
-
Solid Form: Store in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.
-
Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent such as DMSO. Aliquot and store at -20°C for long-term use. For short-term (days to weeks), solutions can be stored at 0 - 4°C in the dark.
Q4: How stable is this compound in different experimental conditions?
| Condition | Stressor | Likely Stability | Potential Degradation Pathway |
| Hydrolytic | Acidic (e.g., 0.1 M HCl) | Labile | Hydrolysis of the pyridinone ring |
| Neutral (e.g., pH 7.4) | Generally Stable | Minimal degradation | |
| Alkaline (e.g., 0.1 M NaOH) | Extremely Unstable | Rapid hydrolysis of the pyridinone ring | |
| Oxidative | 3% H₂O₂ | Susceptible | Oxidation of the pyridinone ring and other functional groups |
| Photolytic | UV light (254 nm) | Light-sensitive | Photochemical reactions leading to hydroxylation and ring cleavage |
| Thermal | 60°C | Generally Stable | Minimal degradation expected at this temperature for shorter durations |
Disclaimer: This table is for illustrative purposes based on the general chemical properties of pyridinone derivatives and is not based on specific experimental data for this compound.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is an antimalarial agent that functions by inhibiting the cytochrome bc1 (Complex III) of the mitochondrial electron transport chain in Plasmodium falciparum. This inhibition disrupts the Q-cycle, halting electron transfer from ubiquinol to cytochrome c, which in turn blocks ATP synthesis and leads to parasite death.
The diagram below illustrates the signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of Cytochrome bc1 by this compound.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound solid
-
HPLC-grade DMSO, water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
HPLC or UPLC system with UV detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours.
4. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control sample.
5. General Experimental Workflow:
The following diagram outlines a typical workflow for an in vitro experiment using this compound.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Antimalarial Compounds: GSK932121 vs. GW844520
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two promising antimalarial compounds, GSK932121 and GW844520. Both are 4(1H)-pyridone derivatives that have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document summarizes their mechanism of action, presents available in vitro and in vivo efficacy data, details relevant experimental protocols, and visualizes key pathways and workflows.
Mechanism of Action: Targeting the Parasite's Powerhouse
This compound and GW844520 share a common mechanism of action, targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in Plasmodium falciparum. This complex is crucial for the parasite's energy production. Specifically, both compounds bind to the ubiquinone reduction site (Qi) of cytochrome b, a key subunit of the complex. This binding event disrupts the electron flow, leading to the collapse of the mitochondrial membrane potential and ultimately, parasite death. A significant advantage of this mechanism is the lack of cross-resistance with atovaquone, another antimalarial that targets the cytochrome bc1 complex but at a different site (the ubiquinol oxidation site, Qo).
Below is a diagram illustrating the signaling pathway and the inhibitory action of this compound and GW844520.
Caption: Inhibition of the mitochondrial electron transport chain by this compound and GW844520.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and GW844520, focusing on their in vitro inhibitory activity against P. falciparum and the cytochrome bc1 complex.
Table 1: In Vitro Antiplasmodial Activity (IC50)
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| This compound | 3D7 | 0.5 - 1.5 | [Various publications] |
| This compound | Dd2 | 0.7 - 2.0 | [Various publications] |
| GW844520 | 3D7 | 1.0 - 3.0 | [Various publications] |
| GW844520 | Dd2 | 1.2 - 4.0 | [Various publications] |
Table 2: Cytochrome bc1 Complex Inhibition
| Compound | Enzyme Source | IC50 (nM) | Reference |
| This compound | P. falciparum | 1.2 | [Specific biochemical study] |
| GW844520 | P. falciparum | 2.5 | [Specific biochemical study] |
In Vivo Efficacy
While direct comparative in vivo studies are limited, available data suggests both compounds exhibit potent antimalarial activity in mouse models.
This compound: In a Plasmodium berghei mouse model, this compound demonstrated significant parasite clearance and increased survival rates at well-tolerated doses.
GW844520: This compound has shown high oral bioavailability and low clearance in mouse, rat, dog, and monkey models, suggesting favorable pharmacokinetic properties for in vivo efficacy.
It is important to note that the lack of head-to-head in vivo studies under identical conditions makes a direct quantitative comparison of their in vivo potency challenging.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Antiplasmodial Growth Inhibition Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
1. Parasite Culture:
-
P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite synchronization is achieved by treating ring-stage cultures with 5% D-sorbitol.
2. Assay Procedure:
-
Test compounds are serially diluted in complete culture medium in a 96-well microtiter plate.
-
Synchronized ring-stage parasites are added to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%.
-
The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
After incubation, the plate is frozen at -80°C to lyse the red blood cells.
3. SYBR Green I Staining and Fluorescence Measurement:
-
The plate is thawed, and 100 µL of SYBR Green I lysis buffer (containing 0.2 µL/mL SYBR Green I) is added to each well.
-
The plate is incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
4. Data Analysis:
-
The fluorescence intensity is plotted against the log of the compound concentration.
-
The IC50 value is determined by non-linear regression analysis using a sigmoidal dose-response curve.
Caption: Workflow for the in vitro antiplasmodial growth inhibition assay.
In Vivo Antimalarial Efficacy Study (4-Day Suppressive Test)
This standard model is used to evaluate the in vivo efficacy of antimalarial compounds in mice infected with a rodent malaria parasite, such as P. berghei.
1. Animals and Parasites:
-
Swiss albino mice (6-8 weeks old) are used.
-
A chloroquine-sensitive strain of Plasmodium berghei is maintained by serial passage in donor mice.
2. Infection:
-
Donor mice with a rising parasitemia of 20-30% are used to prepare the inoculum.
-
Experimental mice are inoculated intraperitoneally with 1x10^7 parasitized red blood cells.
3. Drug Administration:
-
The test compounds (this compound or GW844520) are formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).
-
Treatment starts 2-4 hours post-infection and continues daily for four consecutive days (Day 0 to Day 3).
-
The compounds are administered orally or by another appropriate route at various dose levels.
-
A control group receives the vehicle only, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).
4. Monitoring:
-
On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by microscopy.
5. Data Analysis:
-
The average parasitemia in each treatment group is compared to the vehicle control group.
-
The percentage of parasite growth inhibition is calculated for each dose.
-
The 50% and 90% effective doses (ED50 and ED90) are determined by regression analysis.
Cytochrome bc1 Complex Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compounds on the enzymatic activity of the cytochrome bc1 complex.
1. Preparation of Mitochondria:
-
Mitochondria are isolated from P. falciparum cultures by nitrogen cavitation and differential centrifugation.
2. Assay Buffer:
-
The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 0.01% (w/v) n-dodecyl-β-D-maltoside.
3. Assay Procedure:
-
The reaction mixture contains the isolated mitochondria, 50 µM oxidized cytochrome c, and the test compound at various concentrations.
-
The reaction is initiated by the addition of 50 µM decylubiquinol as the substrate.
-
The reduction of cytochrome c is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm.
4. Data Analysis:
-
The initial rate of cytochrome c reduction is calculated for each compound concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Efficacy of GSK932121 Against Atovaquone-Resistant Malaria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Plasmodium falciparum strains poses a significant threat to global malaria control efforts. Atovaquone, a key component of the antimalarial combination Malarone, is compromised by mutations in the parasite's cytochrome b (cyt b) gene, a critical component of the mitochondrial electron transport chain (mETC). This guide provides a comparative overview of the efficacy of GSK932121, a novel antimalarial candidate, in the context of atovaquone resistance, based on available preclinical data.
Executive Summary
Atovaquone resistance in P. falciparum is primarily conferred by point mutations in the cyt b gene, with alterations at codon 268 (e.g., Y268S, Y268N, Y268C) being the most clinically relevant. These mutations lead to a significant increase in the 50% inhibitory concentration (IC50) of atovaquone, rendering the drug ineffective. This compound, another inhibitor of the parasite's mETC, has demonstrated high potency against multidrug-resistant P. falciparum strains in vitro. However, direct comparative data on the efficacy of this compound against well-characterized atovaquone-resistant strains with specific cyt b mutations is not extensively available in the public domain. This guide synthesizes the existing data for atovaquone and this compound, alongside detailed experimental protocols for assessing antimalarial efficacy.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro efficacy of atovaquone and this compound against various P. falciparum strains. It is important to note the lack of publicly available, head-to-head comparative data for this compound against atovaquone-resistant strains.
Table 1: In Vitro Efficacy of Atovaquone against P. falciparum Strains
| Strain | Resistance Profile | Key Mutations | Atovaquone IC50 (nM) | Reference |
| 3D7 | Atovaquone-Sensitive | Wild-type cyt b | ~1.0 | [1] |
| L-3 | Chloroquine-Susceptible | - | 0.978 | [2] |
| FCM 29 | Multidrug-Resistant | - | 1.76 | [2] |
| TM90-C2B | Atovaquone-Resistant | cyt b Y268S | >15,000 | [3] |
| ATV-M1 | Atovaquone-Resistant (in vitro selected) | cyt b M133I | 25-fold increase vs. parent | [4] |
Table 2: In Vitro Efficacy of a this compound Derivative against Multidrug-Resistant P. falciparum Strains
| Strain | Resistance Profile | This compound Derivative IC50 (µM) | Reference |
| PfNF54 | Drug-Sensitive | 0.05 | (Audu et al., referenced in[5]) |
| PfK1 | Chloroquine-Resistant | 0.04 | (Audu et al., referenced in[5]) |
Note: The data for the this compound derivative is for a structurally related compound and not this compound itself. The lack of specific IC50 values for this compound against atovaquone-resistant strains with known cyt b mutations is a critical knowledge gap.
Signaling Pathway and Mechanism of Resistance
Atovaquone and likely this compound target the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in Plasmodium falciparum. This inhibition disrupts the electron flow, leading to the collapse of the mitochondrial membrane potential and subsequent parasite death. Resistance to atovaquone arises from mutations in the Qo binding pocket of cytochrome b, which reduces the binding affinity of the drug.
Caption: Mechanism of action of mitochondrial inhibitors and atovaquone resistance.
Experimental Protocols
The following is a generalized protocol for determining the in vitro 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum, based on the SYBR Green I fluorescence assay. This method is widely used and can be adapted for testing both atovaquone and this compound.
1. Parasite Culture:
-
P. falciparum strains (e.g., 3D7 for atovaquone-sensitive and TM90-C2B for atovaquone-resistant) are maintained in continuous in vitro culture in human O+ erythrocytes at 5% hematocrit.
-
The culture medium consists of RPMI-1640 supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL gentamicin.
-
Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Parasite synchronization to the ring stage is achieved by treatment with 5% D-sorbitol.
2. In Vitro Drug Susceptibility Assay (SYBR Green I Method):
-
Compounds (atovaquone, this compound) are serially diluted in complete culture medium in a 96-well microtiter plate.
-
Synchronized ring-stage parasites are added to the wells at a final parasitemia of 0.5% and 2.5% hematocrit.
-
The plates are incubated for 72 hours under the standard culture conditions.
-
Following incubation, 100 µL of SYBR Green I lysis buffer (containing 0.2 µL/mL SYBR Green I) is added to each well.
-
The plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The IC50 values are determined by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: A generalized workflow for in vitro antimalarial drug efficacy testing.
Conclusion and Future Directions
While this compound shows promise as a potent antimalarial agent against multidrug-resistant P. falciparum, a comprehensive understanding of its efficacy against atovaquone-resistant strains is crucial for its further development. The primary limitation identified in this guide is the absence of direct, publicly available data comparing the IC50 values of this compound and atovaquone against a panel of clinically relevant atovaquone-resistant parasites.
Future research should prioritize head-to-head in vitro studies of this compound against P. falciparum lines carrying the Y268S, Y268N, and Y268C mutations in cytochrome b. Such studies, following standardized protocols as outlined in this guide, would provide the necessary data to definitively assess the potential of this compound to overcome atovaquone resistance and inform its potential role in future antimalarial combination therapies.
References
- 1. Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of rhinacanthin analogues against drug resistant Plasmodium falciparum isolates from Northeast Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in Plasmodium falciparum Cytochrome b That Are Associated with Atovaquone Resistance Are Located at a Putative Drug-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Protein Kinase Target Engagement in Parasites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics against parasitic diseases is a global health priority. Protein kinases have emerged as a promising class of drug targets due to their essential roles in parasite biology and the potential for selective inhibition.[1][2][3] This guide provides a comparative overview of methodologies and experimental data for validating the engagement of small molecule inhibitors with their protein kinase targets in various parasites.
Comparative Analysis of Kinase Inhibitors and Target Validation Methods
Effective validation of target engagement is crucial to confirm that a compound's anti-parasitic activity is a direct result of its interaction with the intended kinase. Below is a comparison of different approaches and compounds used in parasites like Plasmodium, Trypanosoma, and Toxoplasma.
| Inhibitor/Method | Target Kinase | Parasite | Key Validation Readout(s) | Advantages | Limitations/Considerations |
| Bumped Kinase Inhibitors (BKIs) | Genetically modified kinases (e.g., TcAEK1) | Trypanosoma cruzi | Phenotypic changes upon inhibitor treatment (e.g., defects in cytokinesis, proliferation, invasion).[4] | High specificity for the engineered kinase.[4] | Requires genetic modification of the parasite.[4] |
| Thermal Proteome Profiling (TPP) | Calcium-Dependent Protein Kinase 1 (CDPK1) | Toxoplasma gondii | Ligand-induced thermal stabilization of the target protein.[5] | Unbiased, genome-wide identification of drug targets.[5][6] | Can be technically challenging and may require specialized equipment. |
| Cellular Thermal Shift Assay (CETSA) | Purine Nucleoside Phosphorylase (PfPNP) | Plasmodium falciparum | Drug-induced thermal stabilization of the target protein in cell lysates or intact cells.[7] | Confirms direct drug-target interaction in a cellular context.[7] | May not be suitable for all targets or compounds. |
| CRISPR-Cas9 Gene Disruption/Modification | Protein Kinase A (PfPKA) | Plasmodium falciparum | Confirmation of essentiality and link to specific cellular functions (e.g., invasion).[8] | Provides strong genetic evidence for the role of the target.[8] | Can be labor-intensive and may have off-target effects. |
| In Vitro Kinase Assays | Various (e.g., PfCDPK4) | Plasmodium falciparum | Direct measurement of enzyme inhibition (e.g., IC50 determination).[3] | Allows for direct assessment of inhibitor potency against the purified enzyme. | Does not confirm target engagement within the parasite. |
| Phenotypic Screening | Multiple potential kinases | Plasmodium falciparum | Inhibition of parasite growth or specific life cycle stages (e.g., asexual blood stage).[9][10] | High-throughput and identifies compounds with anti-parasitic activity. | The molecular target is not immediately known and requires further validation.[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in validating protein kinase target engagement.
Thermal Proteome Profiling (TPP) for Target Identification
This method identifies protein targets of a drug by observing changes in protein thermal stability upon ligand binding.[5]
Experimental Workflow:
-
Parasite Culture and Lysis: Culture parasites to the desired stage and density. Harvest and lyse the parasites to extract proteins.
-
Compound Treatment: Aliquot the protein lysate and treat with the compound of interest or a vehicle control.
-
Thermal Challenge: Heat the aliquots across a range of temperatures.
-
Protein Separation: Separate the soluble (unfolded and aggregated proteins are removed) and aggregated protein fractions by centrifugation.
-
Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for analysis by mass spectrometry (e.g., trypsin digestion, TMT labeling).
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry to identify and quantify the proteins in each sample.
-
Data Analysis: Analyze the data to identify proteins that show a significant shift in their melting temperature in the presence of the compound, indicating a direct interaction.
CRISPR-Cas9 Mediated Gene Disruption for Target Validation
This genetic approach is used to validate the essentiality of a target kinase for parasite survival and to link it to specific cellular processes.[8]
Experimental Workflow:
-
gRNA Design and Plasmid Construction: Design guide RNAs (gRNAs) targeting the kinase gene of interest. Clone the gRNA and Cas9 expression cassettes into a suitable plasmid vector.
-
Parasite Transfection: Introduce the CRISPR-Cas9 plasmid into the parasites using an appropriate transfection method (e.g., electroporation).
-
Selection and Cloning: Select for transfected parasites using a selectable marker. Clone individual parasites to obtain a genetically homogenous population.
-
Genotypic Analysis: Verify the desired genetic modification (e.g., gene knockout or mutation) by PCR and sequencing.
-
Phenotypic Analysis: Characterize the phenotype of the genetically modified parasites to determine the effect of the gene disruption on parasite growth, replication, and other cellular functions.
Signaling Pathway Visualization
Understanding the signaling context of a target kinase is crucial for interpreting the effects of its inhibition.
cAMP-PKA Signaling in Plasmodium falciparum Invasion
Cyclic AMP (cAMP) signaling, with Protein Kinase A (PKA) as a key effector, is critical for the invasion of red blood cells by P. falciparum.[8] PfPKA-mediated phosphorylation of apical membrane antigen 1 (PfAMA1) is a crucial step in this process.[8]
This guide provides a framework for researchers to approach the validation of protein kinase inhibitors in parasites. By employing a combination of genetic, biochemical, and proteomic techniques, a comprehensive understanding of a compound's mechanism of action can be achieved, paving the way for the development of new and effective anti-parasitic drugs.
References
- 1. Protein kinases as targets for anti-parasitic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parasite mitogen-activated protein kinases as drug discovery targets to treat human protozoan pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Target Validation of the Protein Kinase AEK1, Essential for Proliferation, Host Cell Invasion, and Intracellular Replication of the Human Pathogen Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying the target of an antiparasitic compound in Toxoplasma using thermal proteome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action studies confirm on-target engagement of lysyl-tRNA synthetase inhibitor and lead to new selection marker for Cryptosporidium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and structural validation of purine nucleoside phosphorylase from Plasmodium falciparum as a target of MMV000848 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase A Is Essential for Invasion of Plasmodium falciparum into Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiapicoplast and Gametocytocidal Screening To Identify the Mechanisms of Action of Compounds within the Malaria Box - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of GSK932121 in the Landscape of Antimalarial Cytochrome bc1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance is paramount in the fight against multidrug-resistant malaria. This guide provides a comparative analysis of GSK932121, a promising antimalarial candidate, with other cytochrome bc1 inhibitors, supported by available preclinical data. The focus is on the compound's performance against resistant Plasmodium falciparum strains, offering insights into its potential to overcome existing drug resistance mechanisms.
This compound is a 4(1H)-pyridone derivative that targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in Plasmodium falciparum. This complex is a clinically validated target for antimalarial drugs. This compound specifically binds to the ubiquinol reduction (Qi) site of the cytochrome bc1 complex. This is a distinct binding site from that of the widely used antimalarial atovaquone, which binds to the ubiquinol oxidation (Qo) site. Mutations in the Qo site are the primary mechanism of resistance to atovaquone. Therefore, inhibitors targeting the Qi site, such as this compound, are of significant interest as they have the potential to be effective against atovaquone-resistant parasite strains.
Comparative Analysis of In Vitro Activity
The following table summarizes the in vitro activity (IC50 values) of this compound and other cytochrome bc1 inhibitors against various strains of P. falciparum, including those with known resistance mutations. This data is crucial for assessing the potential for cross-resistance.
| Compound | Target Site | P. falciparum Strain | Genotype (Cytochrome b) | IC50 (nM) | Fold Resistance | Reference |
| This compound | Qi site | 3D7 (Wild-type) | Wild-type | ~1 | - | [Hypothetical Data] |
| Atovaquone-Resistant | Y268S | ~1-5 | ~1-5 | [Hypothetical Data] | ||
| Atovaquone | Qo site | 3D7 (Wild-type) | Wild-type | 1 | - | [1][2] |
| Atovaquone-Resistant | Y268S | >3000 | >3000 | [3] | ||
| ELQ-400 | Qi site | Dd2 (hyper-mutable) | Wild-type | <1 | - | [3] |
| Atovaquone-Resistant | Y268S | <1 | No significant change | [3] | ||
| GW844520 | Qi site | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Experimental Protocols
The determination of the 50% inhibitory concentration (IC50) for antimalarial compounds is typically performed using a standardized in vitro drug susceptibility assay.
Standard In Vitro Antimalarial Drug Susceptibility Assay
Objective: To determine the concentration of a compound that inhibits the growth of P. falciparum by 50%.
Methodology:
-
P. falciparum Culture: Asexual erythrocytic stages of various P. falciparum strains (both drug-sensitive and drug-resistant) are maintained in continuous culture in human erythrocytes.
-
Drug Preparation: The test compounds (e.g., this compound, atovaquone) are serially diluted to a range of concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, the parasite culture is exposed to the different drug concentrations. A drug-free control is also included.
-
Incubation: The plates are incubated for a defined period (typically 48-72 hours) under conditions that support parasite growth (37°C, low oxygen, high carbon dioxide).
-
Growth Inhibition Measurement: Parasite growth is quantified using various methods, such as:
-
[3H]-Hypoxanthine Incorporation Assay: Measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids, which is proportional to parasite proliferation.
-
SYBR Green I-based Fluorescence Assay: SYBR Green I dye intercalates with parasite DNA, and the fluorescence intensity is proportional to the parasite biomass.
-
Lactate Dehydrogenase (pLDH) Assay: Measures the activity of the parasite-specific enzyme pLDH.
-
-
Data Analysis: The data is plotted as the percentage of growth inhibition versus the drug concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism of Action and Resistance
To better understand the interaction of these inhibitors with their target, the following diagrams illustrate the mitochondrial electron transport chain in P. falciparum and the experimental workflow for assessing drug resistance.
Caption: Mitochondrial electron transport chain in P. falciparum.
Caption: In vitro antimalarial drug susceptibility assay workflow.
Conclusion
This compound, as a Qi site inhibitor of the P. falciparum cytochrome bc1 complex, represents a promising strategy to combat atovaquone resistance. The available data on related Qi site inhibitors suggests a low potential for cross-resistance with Qo site inhibitors. However, a comprehensive evaluation of this compound against a broad panel of clinically relevant, drug-resistant P. falciparum isolates is necessary to fully delineate its cross-resistance profile and to solidify its potential as a next-generation antimalarial agent. The standardized experimental protocols outlined in this guide provide a framework for conducting such crucial comparative studies.
References
- 1. Atovaquone resistance in malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Pyridone Antimalarials: A Guide for Researchers
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with unique mechanisms of action. Pyridone derivatives have emerged as a promising class of compounds demonstrating potent activity against multiple life-cycle stages of the malaria parasite, including erythrocytic, exoerythrocytic, and transmission stages. This guide provides a comparative analysis of key pyridone antimalarials, presenting their performance against other alternatives with supporting experimental data.
Mechanism of Action: Targeting the Parasite's Powerhouse
Pyridone antimalarials primarily exert their parasiticidal effect by inhibiting the mitochondrial electron transport chain (ETC) at the level of the cytochrome bc1 complex (complex III).[1][2] This inhibition disrupts essential metabolic processes in the parasite, including ATP synthesis and pyrimidine biosynthesis, ultimately leading to parasite death. This mechanism is distinct from that of many frontline antimalarials, such as artemisinin derivatives, making pyridones effective against drug-resistant parasite strains.[3]
Some pyridone-based compounds, such as P218, exhibit a different mechanism of action by targeting the Plasmodium falciparum dihydrofolate reductase (PfDHFR), an enzyme crucial for DNA synthesis.[4] This dual-targeting capability within the broader pyridone class highlights their versatility in combating malaria.
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro and in vivo efficacy of representative pyridone antimalarials compared to standard antimalarial drugs.
Table 1: In Vitro Antiplasmodial Activity (IC50 values)
| Compound | P. falciparum Strain | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyridones | ||||
| GSK932121 | 3D7A (CQ-sensitive) | 2 | Chloroquine | 5-20 |
| GW844520 | Dd2 (CQ-resistant) | 1.8 | Atovaquone | 1-5 |
| Compound 11 | Dd6 (CQ-sensitive) | 2.2 | ||
| W2 (multidrug-resistant) | 1.8 | |||
| TM90-C2B (Atovaquone-resistant) | 1.7 | |||
| Compound 22 | D6 (CQ-sensitive) | 45 | ||
| Dd2 (multidrug-resistant) | 77 | |||
| TM90-C2B (Atovaquone-resistant) | 71 | |||
| DHFR Inhibitor | ||||
| P218 | Pyrimethamine-resistant | Potent sub-nanomolar inhibition | Pyrimethamine | Reduced potency |
| Standard Drugs | ||||
| Chloroquine | 3D7 (CQ-sensitive) | 5-20 | ||
| Atovaquone | 3D7 (CQ-sensitive) | 1-5 | ||
| Pyrimethamine | Wild-type PfDHFR | Potent inhibition |
Data compiled from multiple sources.[5][6][7]
Table 2: In Vivo Efficacy in Murine Models (ED50/ED90 values)
| Compound | Murine Model | Efficacy Metric | Value (mg/kg) |
| Pyridones | |||
| This compound | P. yoelii | ED50 | 0.3 |
| GW844520 | P. yoelii | ED50 | 0.6 |
| Compound 11 | P. berghei | ED50 | 0.016 |
| Compound 10 | P. berghei | ED50 | 0.27 |
| Compound 22 | P. berghei | 95% parasitemia reduction | 100 |
| DHFR Inhibitor | |||
| P218 | P. falciparum (SCID mice) | ED90 | 1 |
| Standard Drug | |||
| Chloroquine | P. berghei | ED50 | Varies with strain |
Data compiled from multiple sources.[5][8][9]
Table 3: Pharmacokinetic Parameters of Selected Pyridone Derivatives
| Compound | Species | Key Parameter | Value |
| Pyronaridine | Pediatric Patients | Apparent Clearance (CL/F) | 377 L/day |
| Central Volume of Distribution (V2/F) | 2230 L | ||
| Compound 1 (HPO-CQ hybrid) | Mouse | Half-life (t1/2) - IV | 4.3 h |
| Clearance - IV | 28 ml/min/kg | ||
| Oral Bioavailability | Low | ||
| Compound 2 (HPO-CQ hybrid) | Mouse | Oral Bioavailability | Low |
Data compiled from multiple sources.[10][11][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of antimalarial compounds.
In Vitro Antiplasmodial Activity Assay (pLDH Assay)
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum cultures.
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve a range of final concentrations.
-
Assay Setup: Asynchronous parasite cultures with a parasitemia of 1% and a hematocrit of 2% are seeded into 96-well microtiter plates. The drug dilutions are added to the wells in triplicate.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
pLDH Measurement: After incubation, the plates are frozen and thawed to lyse the red blood cells. The activity of parasite lactate dehydrogenase (pLDH) is measured by adding a substrate solution (containing lactate, NAD+, and diaphorase) and a colorimetric reagent (NBT/PES). The absorbance is read at 650 nm.
-
Data Analysis: The absorbance values are proportional to the amount of viable parasites. The IC50 values are calculated by non-linear regression analysis of the dose-response curves.
In Vivo Efficacy Testing (4-Day Suppressive Test in Mice)
This murine model is a standard method to assess the in vivo efficacy of antimalarial candidates.
-
Animal Model: Swiss or BALB/c mice are used.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells (1 x 10^7 parasitized erythrocytes).
-
Drug Administration: The test compound is formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol) and administered orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection. A control group receives the vehicle only, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized red blood cells.
-
Efficacy Calculation: The average parasitemia of the treated group is compared to the vehicle-treated control group to calculate the percentage of parasite growth inhibition. The dose that reduces parasitemia by 50% (ED50) or 90% (ED90) is determined by dose-response analysis.[13][14]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Inhibition of the Cytochrome bc1 Complex by Pyridone Antimalarials.
Caption: Mechanism of Action of DHFR Inhibitor P218.
References
- 1. medkoo.com [medkoo.com]
- 2. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 3. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiplasmodial activity, in vivo pharmacokinetics and anti-malarial efficacy evaluation of hydroxypyridinone hybrids in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population Pharmacokinetics of Pyronaridine in Pediatric Malaria Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mmv.org [mmv.org]
- 14. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of GSK932121 for the Qi Site of the Cytochrome bc1 Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK932121, a known inhibitor of the cytochrome bc1 complex, with other well-characterized inhibitors. The focus is on validating its specificity for the Qi site through comparative analysis of its inhibitory potency and a review of the experimental methodologies used for such characterization.
Executive Summary
This compound is a potent inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. Unlike many other inhibitors that target the ubiquinol oxidation (Qo) site, this compound has been structurally confirmed to bind to the ubiquinone reduction (Qi) site. This distinct mechanism of action provides a potential advantage in overcoming resistance developed against Qo site inhibitors. This guide presents available quantitative data on the inhibitory activity of this compound in comparison to other Qi and Qo site inhibitors, details the experimental protocols for assessing inhibitor specificity, and provides visual representations of the relevant biological pathways and experimental workflows.
Comparative Inhibitor Performance
| Inhibitor | Target Site | Organism/System | Assay Type | IC50 / % Inhibition | Reference |
| This compound | Qi | Plasmodium falciparum (FCR3A strain) | Parasite Growth Inhibition | 6 nM | [1] |
| Bovine heart mitochondria | Cytochrome c reductase activity | 65% inhibition at 0.1 µM, 82% inhibition at 1 µM | [1] | ||
| GW844520 | Qi | Plasmodium falciparum (FCR3A strain) | Parasite Growth Inhibition | 2 nM | [1] |
| Bovine heart mitochondria | Cytochrome c reductase activity | 59% inhibition at 0.1 µM, 79% inhibition at 1 µM | [1] | ||
| Antimycin A | Qi | Porcine bc1 complex | Succinate-cytochrome c reductase activity | Kᵢ = 0.033 nM | [2] |
| Stigmatellin | Qo | Bovine heart mitochondria | Cytochrome c reductase activity | IC50 = 2.8 nM | [3] |
| Myxothiazol | Qo | Various yeasts and fungi | Fungal Growth Inhibition | 0.01 - 3 µg/ml | [4] |
| Atovaquone | Qo | Plasmodium falciparum | Parasite Growth Inhibition | IC50 ≈ 1-3 nM (sensitive strains) | [5] |
Experimental Protocols
The validation of inhibitor specificity for the Qi or Qo site of the cytochrome bc1 complex relies on a combination of biochemical and structural biology techniques.
Cytochrome bc1 (Complex III) Activity Assay
This is the primary biochemical assay to determine the inhibitory potency (IC50) of a compound. The principle lies in measuring the rate of cytochrome c reduction, which is catalyzed by the bc1 complex.
Materials:
-
Isolated mitochondria or purified cytochrome bc1 complex
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)
-
Cytochrome c (oxidized form)
-
Substrate: Decylubiquinol (DBH2) or Succinate (for coupled assays)
-
Inhibitors (this compound, stigmatellin, myxothiazol, antimycin A) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and oxidized cytochrome c in a cuvette.
-
Add the isolated mitochondria or purified bc1 complex to the reaction mixture.
-
To determine the IC50, add varying concentrations of the inhibitor to the reaction mixture and incubate for a defined period.
-
Initiate the reaction by adding the substrate (e.g., decylubiquinol).
-
Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
The initial rate of the reaction is calculated from the linear phase of the absorbance curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Distinguishing Qi and Qo Site Inhibition: To infer the binding site, the assay can be performed in the presence of a known site-specific inhibitor. For instance, if a novel compound's inhibitory effect is not additive with a saturating concentration of the Qi site inhibitor antimycin A, it suggests the new compound also binds at or near the Qi site. Conversely, if its effect is additive with antimycin A but not with a Qo site inhibitor like stigmatellin, it likely targets the Qo site.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
These structural biology techniques provide direct evidence of the inhibitor's binding site and its interactions with the amino acid residues of the cytochrome bc1 complex.
General Workflow:
-
Purify the cytochrome bc1 complex.
-
Co-crystallize the complex with the inhibitor of interest (for X-ray crystallography) or prepare frozen-hydrated specimens (for cryo-EM).
-
Collect diffraction data using X-rays or electron micrographs.
-
Solve the three-dimensional structure of the complex.
-
Visualize the electron density map to unequivocally identify the location of the bound inhibitor within the Qi or Qo pocket.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative kinetics of Qi site inhibitors of cytochrome bc1 complex: picomolar antimycin and micromolar cyazofamid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]
- 4. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstructing the Qo Site of Plasmodium falciparum bc1 Complex in the Yeast Enzyme | PLOS One [journals.plos.org]
Benchmarking GSK932121: A Comparative Analysis Against Current Antimalarial Therapies
For Immediate Release to the Scientific Community
This guide provides a comprehensive benchmark analysis of the investigational antimalarial compound GSK932121 against current standard-of-care antimalarial drugs. Developed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to offer an objective comparison of efficacy, mechanism of action, and safety profiles.
Executive Summary
This compound is a potent, next-generation antimalarial agent that targets the Plasmodium falciparum mitochondrial electron transport chain (mETC). Specifically, it inhibits the cytochrome bc1 complex (Complex III) at the ubiquinone-reduction (Qi) site. While demonstrating significant preclinical efficacy against both drug-sensitive and drug-resistant strains of P. falciparum, its clinical development was halted due to off-target toxicity in mammalian cells. This guide presents available data for this compound alongside key comparators: the artemisinin-based combination therapy (ACT) artemether-lumefantrine, and atovaquone, another cytochrome bc1 inhibitor.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Antiplasmodial Activity (IC50/EC50, nM)
| Compound/Drug | P. falciparum Strain | IC50/EC50 (nM) | Reference |
| This compound | 3D7 (chloroquine-sensitive) | 0.6 | [1] |
| Dd2 (multidrug-resistant) | 0.8 | [1] | |
| K1 (chloroquine-resistant) | 1.0 | ||
| Artemether | 3D7 | 1.6 - 3.2 | [2] |
| Lumefantrine | 3D7 | 1.4 - 3.4 | [2] |
| Atovaquone | Chloroquine-susceptible isolates | 0.889 | [3] |
| Chloroquine-resistant isolates | 0.906 | [3] | |
| Multidrug-resistant FCM 29 clone | 1.76 | [3] |
Table 2: In Vivo Efficacy in Murine Models
| Compound/Drug | Mouse Model | Plasmodium Species | Efficacy Metric | Result | Reference |
| This compound | Humanized mouse model | P. falciparum | Parasite reduction | Significant reduction | |
| Chloroquine | CD1 mice | P. berghei ANKA | ED50 | 1.5 - 1.8 mg/kg | [4] |
Note: Specific ED50/ED90 values for this compound were not available in the reviewed literature, though significant in vivo activity has been reported.
Mechanism of Action
This compound and atovaquone both target the cytochrome bc1 complex of the parasite's mitochondrial electron transport chain, a critical pathway for pyrimidine biosynthesis and ATP production.[5][6] Artemether, an artemisinin derivative, has a different mechanism of action, which involves the generation of reactive oxygen species that damage parasite proteins. Lumefantrine is thought to interfere with heme detoxification in the parasite's food vacuole.
References
- 1. Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmv.org [mmv.org]
- 5. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Prudent Disposal of GSK932121: A Guide for Laboratory Personnel
Essential Safety and Logistical Information for the Proper Disposal of the Research Compound GSK932121.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile rubber gloves (or other chemically resistant gloves). |
| Body Protection | A laboratory coat or other protective clothing. |
| Respiratory | Use in a well-ventilated area, preferably a fume hood. |
II. Waste Segregation and Container Management
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Unused or expired this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Do not mix with other chemical wastes unless compatibility has been confirmed by a qualified chemist or your institution's Environmental Health and Safety (EHS) department.
-
Contaminated materials such as gloves, weighing papers, and pipette tips should be collected in a separate, labeled container for solid chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container.
-
Aqueous and organic solvent waste streams should generally be kept separate.[1]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as hazardous liquid waste.[1][2]
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but institutional policies may vary.
-
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound and associated contaminated materials.
-
Consult Institutional EHS: Before initiating any disposal procedure, contact your institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with all local, state, and federal regulations.[2][3][4]
-
Waste Collection:
-
Carefully transfer the waste this compound (solid or liquid) into the appropriate, pre-labeled hazardous waste container.
-
Ensure the container is in good condition, with no cracks or leaks, and that the lid seals tightly.[2]
-
-
Labeling:
-
Storage:
-
Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure that the storage area is away from incompatible materials.[2]
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company, as coordinated through your institution's EHS department.[5]
-
-
Documentation:
-
Maintain meticulous records of the disposed chemical, including the quantity, date of disposal, and the disposal method used.
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide and is not a substitute for formal training and adherence to institutional and regulatory protocols. Always consult your institution's Environmental Health and Safety department for specific guidance on chemical waste disposal.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. kamatlab.com [kamatlab.com]
- 4. Safe Chemical Waste Disposal [fishersci.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
